Technical Documentation Center

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide
  • CAS: 2052241-40-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

An In-depth Technical Guide to (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide: Structure, Properties, and Synthetic Strategy Authored by: A Senior Application Scientist Foreword: The landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide: Structure, Properties, and Synthetic Strategy

Authored by: A Senior Application Scientist

Foreword: The landscape of modern drug discovery and materials science is perpetually in search of novel molecular entities that possess unique chemical functionalities. (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide represents a fascinating, albeit sparsely documented, compound at the confluence of several key chemical motifs: a reactive terminal alkyne (propargyl group), a conjugated enamide system, and a tertiary amine. This guide aims to provide a comprehensive technical overview of this molecule, synthesizing information from related structures and established chemical principles to offer insights for researchers, scientists, and drug development professionals. While direct experimental data for this specific compound is not prevalent in public literature, this document constructs a robust profile by dissecting its constituent parts and their known chemical behaviors.

Molecular Structure and Physicochemical Profile

The IUPAC name (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide precisely defines the molecule's architecture. It is built upon a four-carbon butenamide backbone with a trans (E) configuration at the C2-C3 double bond. A dimethylamino group is attached at the C4 position, and a prop-2-ynyl group (commonly known as a propargyl group) is bonded to the amide nitrogen.

Diagram 1: Chemical Structure of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Caption: 2D structure of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.

Calculated Physicochemical Properties

A summary of the predicted properties for this molecule is presented below. These values are calculated based on its structure and serve as a baseline for experimental design.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₆N₂O(Calculated)
Molecular Weight 180.25 g/mol (Calculated)
IUPAC Name (E)-4-(Dimethylamino)-N-prop-2-yn-1-ylbut-2-enamide(Nomenclature)
SMILES CN(C)C/C=C/C(=O)NCC#C(Structural)
InChI Key (Not available)(Not available)
CAS Number (Not assigned)(Not available)

Note: As this specific molecule is not widely cataloged, a dedicated CAS number has not been assigned. Researchers should reference related structures, such as (E)-N-(4-(Dimethylamino)but-2-yn-1-yl)but-2-enamide (CAS: 1396892-97-9), for comparative analysis.[1]

Structural Insights and Reactivity

The molecule's functionality is dictated by three key regions:

  • The Propargyl Amide Group: The terminal alkyne (C≡C-H) is a highly versatile functional group. The acidic proton on the terminal alkyne can be deprotonated by a strong base, and it is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira coupling, and other metal-catalyzed reactions.

  • The α,β-Unsaturated Amide (Enamide): This conjugated system is a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its potential as a covalent inhibitor in a biological context, where it can react with nucleophilic residues like cysteine on target proteins.

  • The Dimethylamino Group: This tertiary amine introduces basicity to the molecule and can participate in hydrogen bonding. Its presence can significantly influence the molecule's solubility, pharmacokinetic properties, and receptor-binding interactions.[2]

Proposed Synthetic Pathway

The synthesis of amides from amines and acyl chlorides is a cornerstone of organic chemistry, often accomplished via the Schotten-Baumann reaction.[3] A plausible and efficient route to synthesize (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide would involve the N-acylation of propargylamine with an activated derivative of (E)-4-(dimethylamino)but-2-enoic acid.

Diagram 2: Proposed Retrosynthetic and Forward Synthesis Pathways

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis target (E)-4-(Dimethylamino)-N- prop-2-ynylbut-2-enamide reagents Propargylamine + (E)-4-(Dimethylamino)but-2-enoyl Chloride target->reagents Amide Disconnection start Propargylamine + Acyl Chloride conditions Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to Room Temp start->conditions product Target Compound + Triethylammonium Chloride conditions->product

Caption: Retrosynthetic analysis and proposed forward synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of related N-substituted enamides.[4]

Objective: To synthesize (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.

Materials:

  • Propargylamine (1.0 eq)

  • (E)-4-(Dimethylamino)but-2-enoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add propargylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Dissolve (E)-4-(Dimethylamino)but-2-enoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash is essential to neutralize any remaining acid and the triethylammonium salt, ensuring a clean product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.

Potential Applications and Biological Relevance

While this specific molecule has not been extensively studied, its structural motifs are present in compounds with significant biological activity. Amide derivatives are known for a wide array of therapeutic applications, including antibacterial, antifungal, and antitumor properties.[5][6]

Covalent Kinase Inhibition

The enamide moiety is a well-known "warhead" in targeted covalent inhibitors. For example, Gozanertinib, a dual inhibitor of EGFR and HER2, features a similar (E)-4-(dimethylamino)but-2-enamide structure that covalently modifies a cysteine residue in the kinase active site, leading to irreversible inhibition and antitumor activity.[7] The combination of the reactive Michael acceptor with the propargyl group—useful for "click" chemistry-based target identification—makes this molecule an attractive scaffold for developing novel covalent probes and therapeutic agents.

Diagram 3: Mechanism of Covalent Inhibition

cluster_0 Covalent Inhibition Pathway Molecule (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Binding Non-covalent Binding (Active Site) Molecule->Binding Target Target Protein (e.g., Kinase) Target->Binding Reaction Michael Addition (Cys-SH attacks β-carbon) Binding->Reaction Proximity & Orientation Complex Irreversible Covalent Complex Reaction->Complex Covalent Bond Formation

Caption: Logical workflow for covalent modification of a protein target.

Building Block in Organic Synthesis

The dual functionality of the terminal alkyne and the enamide system makes this compound a versatile building block. The alkyne can be used to introduce the molecule into larger scaffolds via coupling reactions, while the enamide provides a handle for further functionalization or polymerization.[2]

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the vinyl protons of the E-configured double bond (with a coupling constant J ≈ 15 Hz), the methylene protons adjacent to the amide and alkyne, the terminal alkyne proton, and the two methyl groups of the dimethylamino moiety.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbon, the two sp² carbons of the double bond, the two sp carbons of the alkyne, and the carbons of the dimethylamino and methylene groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[8][9]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch, the C=O (amide I) stretch, the C=C stretch of the enamide, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.

Conclusion and Future Directions

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide is a molecule of significant synthetic and pharmacological interest due to its unique combination of reactive functional groups. Although not yet a widely available compound, its synthesis is straightforward based on established chemical principles. Its potential as a covalent modifier for biological targets, particularly kinases, warrants further investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by screening against relevant biological targets to validate its potential as a chemical probe or therapeutic lead.

References

  • PubChem. (n.d.). (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). (2E)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-(naphthalen-1-yl)prop-2-enamide. Retrieved February 25, 2026, from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). N-[(Diethylamino)methyl]prop-2-enamide Properties. Retrieved February 25, 2026, from [Link]

  • Chemsrc. (n.d.). (E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 5). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved February 25, 2026, from [Link]

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2020, October 14). Synthesis of some amide derivatives and their biological activity. Retrieved February 25, 2026, from [Link]

  • MDPI. (2025, September 29). Organic Compounds with Biological Activity. Retrieved February 25, 2026, from [Link]

  • idUS. (n.d.). Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Retrieved February 25, 2026, from [Link]

  • LookChem. (n.d.). Cas 15745-04-7,3-methyl-N,N-di(propan-2-yl)but-2-enamide. Retrieved February 25, 2026, from [Link]

  • Synthesis App. (n.d.). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Retrieved February 25, 2026, from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved February 25, 2026, from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Mechanism of action for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide as a Michael acceptor

An In-Depth Technical Guide to the Covalent Modification Potential of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide: A Mechanistic Evaluation Abstract Covalent inhibitors have resurged as a powerful modality in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Covalent Modification Potential of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide: A Mechanistic Evaluation

Abstract

Covalent inhibitors have resurged as a powerful modality in drug discovery, offering enhanced potency and prolonged duration of action through the formation of a stable bond with their protein targets.[1] The α,β-unsaturated amide, or acrylamide, is a widely utilized electrophilic "warhead" that engages nucleophilic residues, typically cysteine, via a Michael addition reaction.[2][3] This guide provides an in-depth mechanistic analysis of a unique derivative, (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide. The structure presents a chemical paradox: a classical Michael acceptor scaffold is appended with a strong electron-donating dimethylamino group at the β-carbon, which is expected to deactivate the system towards nucleophilic attack. Furthermore, the molecule possesses a secondary reactive center in its N-propargyl group. This document dissects the potential and plausible covalent modification mechanisms, moving beyond a simplistic Michael acceptor classification. We will explore hypotheses of context-dependent activation, alternative reaction pathways, and the dual-reactive nature of the compound. This analysis is supported by proposed experimental protocols designed to elucidate the true mechanism of action, providing a rigorous framework for researchers in drug development and chemical biology.

The Landscape of Covalent Inhibition

Covalent drug design has re-emerged from a field once deprioritized due to concerns over off-target toxicity to a validated strategy responsible for several FDA-approved therapeutics.[1][3] Unlike non-covalent inhibitors that bind reversibly, covalent modifiers typically form a permanent bond with their target, leading to sustained inhibition that can only be overcome by protein re-synthesis.[4]

The mechanism of targeted covalent inhibition is generally a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial binding is governed by standard structure-activity relationships, and its affinity is quantified by the inhibition constant, Ki.

  • Irreversible Covalent Bonding: Once optimally oriented within the binding pocket, the inhibitor's electrophilic warhead reacts with a nearby nucleophilic amino acid residue (e.g., Cys, Lys, Ser). The efficiency of this step is described by the maximal rate of inactivation, kinact.[5]

The overall potency and selectivity of a covalent inhibitor are best described by the ratio kinact/Ki, which accounts for both the initial binding affinity and the subsequent chemical reactivity.[3][5]

A popular and successful class of electrophilic warheads is the α,β-unsaturated carbonyl system, which undergoes a conjugate nucleophilic addition known as the Michael reaction.[2] Acrylamides are particularly prevalent due to their modulated reactivity, which is sufficient to form a bond with a target nucleophile but often low enough to minimize off-target reactions with biomolecules like glutathione (GSH).[3]

Structural and Electronic Analysis of the Subject Compound

A thorough understanding of a molecule's reactivity begins with a detailed analysis of its structure and the resulting electronic landscape. The structure of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide contains three key functional regions that dictate its chemical personality.

  • The (E)-but-2-enamide Scaffold: This is the α,β-unsaturated amide system, the archetypal Michael acceptor. In a typical acrylamide, the electronegative oxygen atom of the carbonyl group pulls electron density away from the α- and β-carbons, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

  • The N-prop-2-ynyl (Propargyl) Group: The amide nitrogen is substituted with a propargyl group. The terminal alkyne of this group is also a known electrophile that can react with thiols, particularly within the constrained environment of an enzyme active site, in a process sometimes referred to as a thiol-yne reaction.[6][7]

  • The 4-(Dimethylamino) Substituent: This tertiary amine is located at the β-carbon of the unsaturated system. As a powerful electron-donating group, its lone pair of electrons can participate in resonance with the π-system.

The critical feature influencing the molecule's potential as a Michael acceptor is the electronic effect of the β-dimethylamino group. Through resonance, this group pushes electron density into the double bond, directly counteracting the electron-withdrawing effect of the carbonyl. This significantly increases the electron density at the β-carbon, deactivating it towards nucleophilic attack.

Caption: Resonance structures illustrating deactivation.

This inherent deactivation suggests that the compound is unlikely to function as a conventional Michael acceptor under standard physiological conditions (pH ~7.4).

Plausible Mechanisms of Covalent Modification

Given the electronic deactivation of the β-carbon, we must consider alternative or conditional mechanisms for covalent bond formation. Below are three scientifically grounded hypotheses.

Hypothesis 1: Acid-Catalyzed Michael Addition

The dimethylamino group, while electron-donating, is also basic. In a sufficiently acidic microenvironment, such as the active site of certain enzymes, this group could become protonated. The resulting dimethylammonium group (-N+H(CH3)2) is a potent electron-withdrawing group via an inductive effect. This would reverse the electronic character of the β-carbon, transforming the inert molecule into a highly reactive Michael acceptor.

G start Inactive Inhibitor (β-carbon is electron-rich) protonation Protonation in Acidic Pocket (H+) start->protonation [1] activated Activated Inhibitor (β-carbon is electrophilic) protonation->activated nucleophile Target Cysteine (R-SH) activated->nucleophile [2] Michael Attack adduct Covalent Adduct (Protonated) nucleophile->adduct final_adduct Final Covalent Adduct adduct->final_adduct [3] Deprotonation

Caption: Proposed mechanism for acid-catalyzed activation.

Experimental Validation: pH-Dependent Kinetic Assay

The core tenet of this hypothesis is its dependence on pH. This can be directly tested by measuring the rate of reaction with a model thiol, such as glutathione (GSH), across a range of pH values.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide in DMSO.

    • Prepare a 50 mM stock solution of Glutathione (GSH) in water.

    • Prepare a series of 100 mM buffers (e.g., citrate, phosphate, borate) covering a pH range from 5.0 to 9.0.

  • Kinetic Measurement:

    • For each pH value, prepare a reaction mixture in a 96-well UV-transparent plate containing:

      • 80 µL of the appropriate buffer.

      • 10 µL of the 50 mM GSH stock (final concentration: 5 mM).

      • Pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 10 mM inhibitor stock (final concentration: 1 mM).

    • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance of the inhibitor's chromophore over time at its λmax.

  • Data Analysis:

    • For each pH, calculate the observed rate constant (kobs) by fitting the absorbance decay to a pseudo-first-order exponential equation (since [GSH] >> [Inhibitor]).

    • Plot kobs as a function of pH.

Expected Outcome & Interpretation:

pHExpected kobs (s-1)Interpretation
9.0Very Low / NegligibleAt high pH, the dimethylamino group is deprotonated and deactivating.
7.4LowAt physiological pH, only a small fraction of the inhibitor may be protonated, leading to a slow reaction.
6.0ModerateAs pH decreases, the concentration of the protonated, active form increases, accelerating the reaction.
5.0HighAt low pH, the equilibrium shifts significantly towards the protonated form, resulting in the fastest reaction rate.

A strong correlation between decreasing pH and an increasing reaction rate would provide compelling evidence for the acid-catalyzed activation mechanism.

Hypothesis 2: Conjugate Addition-Elimination

Systems containing a leaving group at the β-position of an α,β-unsaturated carbonyl can undergo a conjugate addition-elimination reaction. In this scenario, a nucleophile attacks the β-carbon, forming a tetrahedral intermediate. Subsequently, the dimethylamino group is eliminated as dimethylamine, and the double bond is re-formed. This results in a covalent adduct with a different mass than predicted by a simple addition.

G start Inhibitor + Cys-SH attack [1] Nucleophilic Attack start->attack intermediate Tetrahedral Intermediate attack->intermediate elimination [2] Elimination of HN(CH3)2 intermediate->elimination adduct Final Covalent Adduct (Mass = Protein + Inhibitor - HN(CH3)2) elimination->adduct

Caption: Mechanism of conjugate addition-elimination.

Experimental Validation: Intact Protein Mass Spectrometry

This hypothesis can be unequivocally tested by precisely measuring the mass of the modified target protein. The mass of the final adduct will differ depending on whether the dimethylamino group is retained or eliminated.

Protocol:

  • Incubation:

    • Incubate the target protein (e.g., 10 µM) with a 5-fold molar excess of the inhibitor (50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for 2 hours at 37°C.

    • Prepare a control sample of the protein with DMSO vehicle only.

  • Sample Preparation:

    • Desalt the protein samples using a C4 ZipTip or equivalent to remove excess inhibitor and buffer salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein samples via LC-MS, infusing onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the average mass of the intact protein.

  • Data Analysis:

    • Calculate the mass difference (Δmass) between the inhibitor-treated protein and the control protein.

    • Compare the experimental Δmass with the theoretical masses for each possible adduct.

Expected Outcome & Interpretation:

Theoretical AdductMolecular Weight of Adduct Moiety (Da)Expected Δmass (Da)Conclusion if Observed
Inhibitor (C10H14N2O)178.23~178.23Supports Michael Addition (Hypothesis 1) or Alkyne Reaction (Hypothesis 3).
Inhibitor - Dimethylamine (C8H7NO)133.15~133.15Strongly supports Addition-Elimination (Hypothesis 2).

This experiment provides a definitive method to distinguish the addition-elimination pathway from simple addition mechanisms.

Hypothesis 3: Alkyne-Mediated Covalent Modification

The N-propargyl group provides an independent electrophilic site. The terminal alkyne can react with cysteine thiols within a protein active site, often facilitated by enzymatic activation, to form a covalent thiovinyl ether linkage. This mechanism is distinct from the Michael addition and does not depend on the electronics of the butenamide system.[6][8]

Experimental Validation: Mutagenesis Study

If the covalent modification is mediated by the reaction of a specific cysteine residue, mutating that residue to a non-nucleophilic one (like alanine or serine) should abrogate the reaction.

Protocol:

  • Site-Directed Mutagenesis:

    • Generate a mutant version of the target protein where the putative target cysteine is replaced with alanine (e.g., Cys123Ala).

    • Express and purify both the wild-type (WT) and mutant proteins.

  • Comparative Labeling:

    • Incubate both WT and Cys123Ala mutant proteins with the inhibitor under the conditions determined in the mass spectrometry experiment.

  • Analysis:

    • Analyze both reaction mixtures using intact protein mass spectrometry as described in the protocol for Hypothesis 2.

  • Data Analysis:

    • Compare the degree of labeling (percentage of modified protein) between the WT and mutant samples.

Expected Outcome & Interpretation:

Protein VersionInhibitor TreatmentExpected ResultInterpretation
Wild-Type (WT)+Significant mass shift corresponding to adduct.Confirms covalent modification occurs.
Cys123Ala Mutant+No significant mass shift observed.Strongly supports that Cys123 is the specific site of covalent attack.

If the Cys123Ala mutant still shows modification, it implies either another nucleophile is involved or the mechanism is not site-specific.

Integrated Workflow for Mechanism Elucidation

A logical and efficient investigation would integrate these experiments into a cohesive workflow.

Caption: Decision workflow for mechanistic investigation.

Summary and Future Directions

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide is a fascinating molecule for the study of covalent inhibition. Its structure defies simple classification. The presence of the electron-donating β-dimethylamino group strongly suggests that it is not a conventional Michael acceptor under typical physiological conditions.

This guide has proposed three plausible, experimentally verifiable mechanisms of action:

  • Acid-Catalyzed Michael Addition: Requiring a protonating environment to activate the electrophilic site.

  • Conjugate Addition-Elimination: Where the dimethylamino group serves as a leaving group.

  • Alkyne-Mediated Modification: Utilizing the secondary electrophilic site on the propargyl group.

The integrated experimental workflow provides a clear path for researchers to distinguish between these possibilities. Future work could also involve computational approaches, such as Density Functional Theory (DFT) calculations, to model the reaction pathways and transition state energies for each proposed mechanism, providing theoretical support for the experimental findings.[9] Ultimately, a multi-faceted approach combining kinetic analysis, high-resolution mass spectrometry, and site-directed mutagenesis will be essential to fully elucidate the mechanism of this unique and complex covalent modifier.

References

  • Wikipedia. Michael addition reaction. [Link]

  • Basu, R., & Fletcher, S. (2026). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. RSC Chemical Biology. [Link]

  • Reaction Biology. (n.d.). Enhancing Reversible Covalent Drug Design. [Link]

  • Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry, 12(13), 1330–1344. [Link]

  • Litterman, N. K., & Potts, M. B. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 58(19), 7663–7698. [Link]

  • Zhang, T., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 26(1), 19-32. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Adesina, K. T., et al. (2018). Covalent Simulations of Covalent/Irreversible Enzyme Inhibition in Drug Discovery: A Reliable Technical Protocol. Pharmaceuticals, 11(4), 103. [Link]

  • Johansson, M. H. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. ResearchGate. [Link]

  • van der Woude, J. W., et al. (2021). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society, 143(17), 6439–6449. [Link]

  • Santos, J. D. S., et al. (2024). Quantum Chemical Characterization of Rotamerism in Thio-Michael Additions for Targeted Covalent Inhibitors. ChemRxiv. [Link]

  • van der Woude, J. W., et al. (2021). Exploring the Versatility of the Covalent Thiol-Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. ResearchGate. [Link]

  • van der Woude, J. W., et al. (2021). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society. [Link]

Sources

Foundational

Cysteine Reactivity Profile of Dimethylamino-Functionalized Enamide Warheads

This technical guide details the cysteine reactivity profile of dimethylamino-functionalized enamide warheads, focusing on their mechanistic distinctiveness, kinetic properties, and application in covalent drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the cysteine reactivity profile of dimethylamino-functionalized enamide warheads, focusing on their mechanistic distinctiveness, kinetic properties, and application in covalent drug discovery.

Executive Summary

Dimethylamino-functionalized enamides (e.g., 4-(dimethylamino)but-2-enamide) represent a privileged class of covalent warheads. Unlike simple acrylamides, these moieties incorporate a basic amine that serves a dual purpose: enhancing aqueous solubility and providing an intramolecular catalytic handle for cysteine modification. This guide explores the "protonation-dependent activation" mechanism that allows these warheads to target specific cysteine residues (e.g., Cys797 in EGFR) with high potency (


) while maintaining a viable selectivity window against biological thiols like glutathione.

Part 1: Mechanistic Principles

The "Dual-Action" Activation Mechanism

The reactivity of dimethylamino-functionalized enamides is governed by the protonation state of the


-nitrogen (dimethylamino group). At physiological pH (7.4), the warhead exists in an equilibrium that drives reactivity through two synergistic pathways:
  • Inductive Activation (Protonated State): The majority of the warhead exists with the amine protonated (

    
    ). This ammonium species acts as a strong Electron Withdrawing Group (EWG), significantly lowering the LUMO energy of the enamide double bond, making it highly electrophilic and susceptible to nucleophilic attack.
    
  • Intramolecular Base Catalysis (Unprotonated State): The minor unprotonated fraction can act as a general base. It abstracts a proton from the target cysteine thiol (

    
    ), generating the highly nucleophilic thiolate anion in situ. This is critical for targeting "cryptic" or high-pKa cysteines that lack a proximal histidine base.
    
Reaction Trajectory

The reaction follows a Michael addition pathway.[1][2] The distinct feature is the potential for the dimethylamino group to stabilize the transition state via hydrogen bonding or electrostatic interactions with the incoming thiolate.

ReactionMechanism Warhead Dimethylamino-Enamide (Equilibrium State) Activation Activation Step: 1. Ammonium EWG (Inductive) 2. Amine Base (Catalytic) Warhead->Activation pH 7.4 TS Transition State (Stabilized Ion Pair) Activation->TS + Cys-SH Adduct Stable Thioether Adduct (Irreversible Inhibition) TS->Adduct k_inact

Figure 1: Mechanistic pathway of dimethylamino-enamide warheads showing dual activation modes.

Part 2: Reactivity Profiling & Kinetics

Kinetic Parameters ( )

The efficiency of these warheads is best described by the second-order rate constant


.
  • 
     (Affinity):  Driven by the scaffold's non-covalent binding.
    
  • 
     (Reactivity):  Driven by the warhead chemistry.[3]
    

Comparative Profile: | Warhead Type | Intrinsic Reactivity (


) | Selectivity Window | Mechanism Note |
| :--- | :--- | :--- | :--- |
| Acrylamide  | Low to Moderate | High | Requires active site base (e.g., His) for efficient reaction. |
| Dimethylamino-Enamide  | High  | Tunable  | Self-activating ; effective against unreactive Cys residues. |
| Chloroacetamide  | Very High | Low | Promiscuous; often toxic. |
Selectivity Windows

Despite high reactivity, dimethylamino-enamides maintain selectivity. The bulky dimethylamino group can sterically hinder reaction with the abundant, solvent-exposed thiol of Glutathione (GSH), whereas the specific binding pocket of the target protein (e.g., EGFR) orients the warhead perfectly for reaction with the catalytic cysteine.

Part 3: Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH-NMR)

Determine the non-enzymatic reactivity (


) to assess off-target risk.

Reagents:

  • Test Compound (10 mM in DMSO-d6)

  • L-Glutathione reduced (GSH) (20 mM in

    
    , pH adjusted to 7.4)
    
  • Internal Standard (e.g., fumaric acid)

Workflow:

  • Preparation: Mix Test Compound and GSH in a 1:10 ratio (pseudo-first-order conditions) in an NMR tube buffered to pH 7.4.

  • Acquisition: Acquire

    
    H NMR spectra at defined intervals (t = 0, 15, 30, 60, 120 min) at 37°C.
    
  • Analysis: Monitor the disappearance of the vinyl proton signals (

    
     6.0–7.0 ppm) and the appearance of adduct methylene signals.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
Protocol B: Determination (IC50 Shift Assay)

Measure the potency of time-dependent inhibition.

Workflow:

  • Incubation: Incubate the kinase (e.g., EGFR WT or T790M) with varying concentrations of the inhibitor for multiple time points (

    
     = 0, 15, 30, 60 min).
    
  • Reaction Trigger: Add ATP and substrate peptide to initiate the kinase reaction. Measure activity immediately (to capture remaining enzyme activity).

  • Data Processing:

    • Calculate

      
       for each pre-incubation time point.
      
    • Plot

      
       vs. incubation time. A hyperbolic drop confirms covalent mechanism.
      
    • Fit data to the equation:

      
       to extract 
      
      
      
      and
      
      
      .

ExperimentalWorkflow cluster_0 Phase 1: Intrinsic Reactivity cluster_1 Phase 2: Protein Potency GSH_Mix Mix Compound + GSH (1:10 Ratio, pH 7.4) NMR_Monitor NMR/LC-MS Monitoring (0 - 120 min) GSH_Mix->NMR_Monitor Calc_kchem Calculate k_chem (M^-1 s^-1) NMR_Monitor->Calc_kchem Incubation Enzyme + Inhibitor (Time-Dependent Incubation) Calc_kchem->Incubation If selectivity acceptable Activity_Assay Add ATP/Substrate Measure Residual Activity Incubation->Activity_Assay Kinetic_Fit Fit k_obs vs [I] Extract k_inact / K_I Activity_Assay->Kinetic_Fit Decision Lead Candidate Selection Kinetic_Fit->Decision

Figure 2: Integrated workflow for characterizing covalent warhead reactivity.

Part 4: Case Study - Afatinib (EGFR)

Afatinib utilizes a 4-(dimethylamino)but-2-enamide warhead to target Cys797 of EGFR.

  • Challenge: Cys797 is located at the lip of the ATP binding pocket. Simple acrylamides often require high concentrations to achieve rapid labeling.

  • Solution: The dimethylamino group of Afatinib improves solubility and, crucially, the protonated amine (at physiological pH) activates the Michael acceptor inductively. Simultaneously, the unprotonated fraction can assist in deprotonating Cys797, which has a relatively high pKa in the apo state.

  • Result: Afatinib achieves near-complete target occupancy with a

    
     significantly superior to first-generation reversible inhibitors, effective even against the T790M "gatekeeper" mutation.
    

References

  • Mechanism of Afatinib Reaction with EGFR Title: Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR Source: bioRxiv, 2024 URL:[Link]

  • Covalent Warhead Chemistry & Design Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (MDPI), 2022 URL:[Link]

  • Characterizing Warhead Reactivity Title: Characterising covalent warhead reactivity Source: European Journal of Medicinal Chemistry (via PMC), 2019 URL:[Link]

  • Kinetic Analysis of Covalent Inhibitors Title: Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Source:[4] PNAS, 2014 URL:[Link]

Sources

Exploratory

Thermodynamic stability of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide in physiological conditions

An In-Depth Technical Guide to the Thermodynamic Stability of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide under Physiological Conditions Executive Summary This technical guide provides a comprehensive analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide under Physiological Conditions

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide under physiological conditions (pH 7.4, 37°C, in the presence of biological matrices). As a molecule featuring multiple reactive functional groups—an α,β-unsaturated amide, an N-propargyl moiety, and a tertiary amine—its stability profile is critical for determining its viability as a therapeutic agent. This document outlines the principal degradation pathways, provides detailed, field-proven experimental protocols for assessing both chemical and metabolic stability, and discusses the interpretation of stability data in the context of drug development. The methodologies described herein are designed to establish a robust understanding of the molecule's intrinsic liabilities, guiding formulation strategies, predicting in vivo behavior, and ensuring scientific integrity throughout the development lifecycle.

Introduction

The compound (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide incorporates several structural motifs of significant interest in medicinal chemistry. The α,β-unsaturated amide functionality is a well-known Michael acceptor, often employed in the design of targeted covalent inhibitors. The N-propargyl group is a versatile handle for bioconjugation via "click chemistry" and can influence metabolic profiles. The dimethylamino group can modulate physicochemical properties such as solubility and basicity. Understanding the stability of this molecule is paramount, as degradation can lead to loss of efficacy, altered pharmacokinetic profiles, and the formation of potentially toxic byproducts.

In a physiological environment, the compound is exposed to a multifaceted set of challenges, including a pH of approximately 7.4, a constant temperature of 37°C, and a host of enzymatic systems capable of catalyzing its breakdown.[1][2] This guide will systematically deconstruct the potential liabilities of the molecule and present a rigorous framework for their experimental evaluation.

Theoretical Assessment of Potential Degradation Pathways

A proactive analysis of the molecule's structure allows for the prediction of its most probable degradation routes. This foresight is essential for designing focused and efficient stability studies.

Hydrolysis of the Amide Linkage

The amide bond is the cornerstone of peptide and protein structures, and as such, it possesses considerable stability in aqueous environments.[3][4] However, it is not inert. Hydrolysis, yielding the parent carboxylic acid and amine, can be catalyzed by acid or base, or mediated by enzymes.[5][6] While amides are significantly more resistant to hydrolysis than esters, certain enzymes prevalent in plasma and tissues, such as amidases and some carboxylesterases, can accelerate this cleavage.[1][7][8] The rate of hydrolysis is a critical parameter that dictates the compound's shelf-life and in vivo half-life.

Michael Addition to the α,β-Unsaturated System

The core reactivity of the α,β-unsaturated amide lies in its susceptibility to conjugate addition, commonly known as the Michael reaction.[9] The electron-withdrawing nature of the amide carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This site is a prime target for attack by endogenous soft nucleophiles, most notably the thiol group of glutathione (GSH), a highly abundant antioxidant in cells, and cysteine residues in proteins. This covalent modification can be the intended mechanism of action (for a covalent drug) or a primary pathway for off-target reactivity and clearance.

Metabolic Transformation of Functional Groups
  • Dimethylamino Group: Tertiary amines are common substrates for Cytochrome P450 (CYP) enzymes, particularly in the liver.[10] The primary metabolic pathway is oxidative N-demethylation, which would convert the dimethylamino group to a secondary amine and then potentially to a primary amine, releasing formaldehyde in the process. This biotransformation can significantly alter the compound's pharmacological and toxicological profile.

  • N-prop-2-ynyl (Propargyl) Group: While the terminal alkyne of the propargyl group is relatively stable, it is not metabolically inert. It can be a substrate for certain CYP isozymes, potentially leading to oxidation or other transformations.

The diagram below illustrates the key potential degradation and metabolic pathways for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.

G cluster_main Parent Compound cluster_products Potential Degradation/Metabolic Products parent (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide hydrolysis Amide Hydrolysis Products (4-(Dimethylamino)but-2-enoic acid + Propargylamine) parent->hydrolysis Chemical or Enzymatic Hydrolysis (Amidases) michael Michael Adduct (e.g., Glutathione Conjugate) parent->michael Michael Addition (Nucleophiles like GSH) metabolism N-Demethylated Metabolite parent->metabolism CYP450-mediated Oxidation

Caption: Potential degradation and metabolic pathways.

Experimental Design for Stability Assessment

A robust stability testing program is mandated by regulatory agencies and is a cornerstone of pharmaceutical development.[11][12][13] The experimental design must be comprehensive, addressing both chemical degradation and metabolic susceptibility. The overall workflow integrates pH-rate profiling with in vitro metabolic assays using relevant biological matrices.

G cluster_chem Chemical Stability cluster_met Metabolic Stability start Test Compound (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide ph_rate pH-Rate Profile Study (pH 3 - 10, 37°C) start->ph_rate forced_deg Forced Degradation (Acid, Base, Oxidative, Photo) start->forced_deg plasma Plasma Stability Assay (Human, Rat, Mouse) start->plasma microsomes Liver Microsomal Assay (+/- NADPH) start->microsomes analysis LC-MS/MS Analysis (% Remaining vs. Time) ph_rate->analysis forced_deg->analysis plasma->analysis microsomes->analysis data Data Interpretation (t½, Intrinsic Clearance, Degradation Pathways) analysis->data

Caption: Overall workflow for stability assessment.

Protocol for Chemical Stability Testing (pH-Rate Profile)

Objective: To determine the intrinsic chemical stability of the compound across a range of pH values relevant to physiological conditions and potential formulation environments. This study identifies the pH of maximum stability and provides rate constants for hydrolytic degradation.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from approximately 3 to 10. Ensure the final buffer concentration in the incubation is low enough to avoid catalytic effects.

  • Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • Pre-warm the buffer solutions to 37°C in a temperature-controlled incubator or water bath.

    • Spike the test compound from the stock solution into each buffer to a final concentration of 1-10 µM. The final percentage of organic solvent should be kept low (<1%) to ensure it does not affect stability.

    • Immediately take a sample for the t=0 time point.

  • Sampling: Collect aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The sampling frequency should be adjusted based on the anticipated stability of the compound.

  • Quenching: Immediately stop the reaction in each sample by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates proteins (if any) and prevents further degradation.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated stability-indicating LC-MS/MS method. The method must be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Data Presentation:

pHRate Constant (k, hr⁻¹)Half-life (t½, hours)
3.0Experimental ValueCalculated Value
5.0Experimental ValueCalculated Value
7.4Experimental ValueCalculated Value
9.0Experimental ValueCalculated Value
Caption: Example table for summarizing pH-rate profile data.

Protocol for In Vitro Metabolic Stability Testing

These assays evaluate the compound's susceptibility to enzymatic degradation in key biological matrices.[1]

Plasma Stability Assay

Objective: To assess the compound's stability in blood plasma, which contains a variety of hydrolytic enzymes like esterases and amidases.[2] This is crucial for predicting the stability of intravenously administered drugs.

Methodology:

  • Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) from at least three different donors at 37°C.

  • Incubation:

    • Add the test compound (from a concentrated stock) to the pre-warmed plasma to a final concentration of 1 µM.

    • Incubate at 37°C, taking samples at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

  • Sample Processing: Quench the reaction at each time point by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Controls: Run parallel incubations with heat-inactivated plasma to differentiate between enzymatic and chemical degradation. A stable control compound should also be included to ensure assay validity.

Liver Microsomal Stability Assay

Objective: To evaluate the susceptibility of the compound to Phase I metabolism, primarily by CYP enzymes.[8] This assay is a standard tool for predicting hepatic clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate buffer.

    • Prepare a separate solution of the NADPH-regenerating system (the cofactor essential for CYP enzyme activity).

  • Incubation:

    • Pre-incubate the microsomes and the test compound (final concentration ~1 µM) at 37°C for 5-10 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the NADPH solution.

    • Take samples at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Sample Processing: Quench the reaction with cold acetonitrile containing an internal standard, vortex, and centrifuge.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Controls: Include a "-NADPH" control to assess non-CYP mediated degradation. High-clearance and low-clearance control compounds (e.g., Verapamil and Warfarin) should be run to validate the assay performance.

Data Presentation for Metabolic Assays:

AssaySpeciesHalf-life (t½, min)% Remaining at Final Timepoint
Plasma StabilityHumanCalculated ValueExperimental Value
Plasma StabilityRatCalculated ValueExperimental Value
Microsomal StabilityHumanCalculated ValueExperimental Value
Microsomal StabilityRatCalculated ValueExperimental Value
Caption: Example table for summarizing metabolic stability data.

Synthesis of Findings and Implications for Drug Development

The collective data from these studies provides a holistic view of the compound's stability.

  • High Chemical Instability at pH 7.4: If the pH-rate profile shows rapid degradation, this is a significant liability. Formulation strategies might include lyophilization or development of a solid dosage form.[14]

  • Rapid Plasma Degradation: Indicates susceptibility to plasma enzymes. This may preclude intravenous administration or suggest that the compound has a very short in vivo half-life. For some prodrugs, this rapid cleavage can be the desired activation mechanism.[7][15]

  • High Clearance in Microsomal Assay: Suggests rapid hepatic metabolism, which often translates to poor oral bioavailability and a short duration of action. Medicinal chemistry efforts may be required to block the sites of metabolism.

  • High Stability Across Assays: A stable compound is generally desirable. However, if the compound is designed as a covalent inhibitor, its stability in the absence of its target could indicate low reactivity, which might compromise its efficacy.

By integrating these findings, researchers can make informed decisions. For example, if the primary degradation route is identified as Michael addition, this supports its potential as a covalent modifier. If amide hydrolysis is rapid, the molecule might be better positioned as a prodrug. This data-driven approach is fundamental to mitigating risks and efficiently advancing drug candidates.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of medicinal chemistry, 31(2), 318–322.
  • Singh, V. K., & Kumar, D. (1986). Enaminones as potential prodrugs of primary and secondary amines.
  • ResearchGate. (n.d.). Hydrolysis of amides by human carboxylesterase Supersomes.
  • U.S. Food and Drug Administration. (2024). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. FDA.
  • Medical Device and Diagnostic Industry. (2004). Stability testing for IVDs. MD+DI.
  • Chemistry Steps. (2020). Amides - Structure and Reactivity. Chemistry Steps.
  • Science of Synthesis. (n.d.).
  • Wikipedia. (n.d.). Amide. Wikipedia.
  • Nielsen, S. F., Larsen, C., & Bundgaard, H. (1990). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. International journal of pharmaceutics, 60(2), 143-151.
  • ACS Publications. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides.
  • BenchChem. (n.d.). N-(4-methoxyphenyl)
  • El-Bahr, S. M. (2000). Drug-metabolizing enzymes: mechanisms and functions. Saudi pharmaceutical journal, 8(3), 113-125.
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for amines. Molecules, 13(3), 519-547.
  • Enamine. (n.d.). Covalent Compounds. Enamine.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • Chemguide. (n.d.). the hydrolysis of amides. Chemguide.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • ResearchGate. (n.d.). Methods and Protocols for Drug Stability Studies.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • PubMed. (1994). Stability of 4-DMAP in solution. PubMed.
  • PubMed. (2024). Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. PubMed.
  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
  • Pharmaceutical Technology. (2025). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Pharmaceutical Technology.
  • Fiveable. (2025).
  • Hage, D. S., & Tweed, S. A. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
  • Haulrig, C., & Jensen, L. H. (2010). Stability studies needed to define the handling and transport conditions of sensitive pharmaceutical or biotechnological products. PDA journal of pharmaceutical science and technology, 64(2), 139–147.
  • U.S. Food and Drug Administration. (n.d.). 21 CFR 211.166 -- Stability testing. eCFR.
  • Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers.
  • BioBoston Consulting. (2024). FDA Stability Testing Regulations For Pharmaceuticals. BioBoston Consulting.
  • The Journal of Physical Chemistry A. (2015). Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • MDPI. (n.d.).
  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic Synthesis.
  • ResearchGate. (2025). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide.
  • Asian Journal of Chemistry. (n.d.).
  • Frontiers in Pharmacology. (n.d.). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers.
  • Journal of the American Chemical Society. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide.
  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • American Journal of Physiology-Renal Physiology. (2007). Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. American Physiological Society.
  • RSC Publishing. (n.d.). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. RSC Publishing.
  • ResearchGate. (n.d.). 1.4.3 Hydrolysis of Amides.
  • Basicmedical Key. (2016). Plasma Enzymes in Diagnosis (Clinical Enzymology). Basicmedical Key.
  • MDPI. (2025). Innovative Syntheses and Reactivity of Propiolamidines. MDPI.
  • ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide.
  • NIH Public Access. (n.d.).

Sources

Foundational

Target Identification Strategy for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

This guide outlines the chemoproteomic strategy for identifying protein targets of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide . Based on its chemical structure, this molecule is a functionalized Michael acceptor fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemoproteomic strategy for identifying protein targets of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide . Based on its chemical structure, this molecule is a functionalized Michael acceptor fragment equipped with an alkyne handle (propargyl group). It serves as an Activity-Based Probe (ABP) or Covalent Fragment specifically designed to profile cysteine reactivity within the proteome.

The structure mimics the reactive "warhead" of covalent kinase inhibitors (e.g., Afatinib, Neratinib) but lacks the specificity-conferring scaffold. Therefore, the identification workflow focuses on Activity-Based Protein Profiling (ABPP) to map the "ligandable" cysteine proteome.

Chemical Logic & Probe Design

Before initiating experimental workflows, it is critical to understand the mechanistic behavior of the probe. This molecule operates as a "scout," utilizing a two-step bioorthogonal labeling strategy.

Structural Analysis
  • The Warhead (Electrophile): The (E)-4-(dimethylamino)but-2-enamide moiety is a Michael acceptor. It reacts preferentially with nucleophilic cysteine thiols (

    
    ) in protein active sites or surface pockets via 1,4-conjugate addition. The dimethylamino group acts as an internal base, potentially enhancing the reactivity of the double bond or interacting with acidic residues nearby.
    
  • The Handle (Reporter): The N-prop-2-ynyl group provides a terminal alkyne. This is biologically inert (bioorthogonal) until activated by a Copper(I) catalyst, allowing for conjugation with azide-functionalized reporters (Biotin or Fluorophores) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Mechanism



Experimental Workflow: Gel-Based & MS-Based ABPP

The identification process is divided into two phases: Gel-Based Screening (for optimization) and Mass Spectrometry-Based Enrichment (for identification).

Phase A: Gel-Based Optimization (In-Gel Fluorescence)

Objective: Determine optimal probe concentration and incubation time.

  • Lysate Preparation:

    • Harvest cells (e.g., HEK293T or relevant disease model).

    • Lyse in PBS containing protease inhibitors. Crucial: Do NOT use DTT or 2-Mercaptoethanol, as they will quench the probe.

    • Adjust protein concentration to 1 mg/mL.

  • Probe Labeling:

    • Incubate lysate with the probe (concentration range: 1

      
      M – 100 
      
      
      
      M) for 1 hour at 37°C.
    • Include a "No Probe" control (DMSO only).

  • Click Chemistry (CuAAC):

    • Add "Click Cocktail":

      • Rhodamine-Azide (25

        
        M)
        
      • TCEP (1 mM)

      • TBTA Ligand (100

        
        M)
        
      • 
         (1 mM)
        
    • Incubate for 1 hour at room temperature.

  • Readout:

    • Precipitate proteins (Acetone or MeOH/CHCl3) to remove excess free fluorophore.

    • Resuspend in SDS loading buffer.

    • Resolve on SDS-PAGE.[1]

    • Scan for fluorescence.[2] Select the lowest concentration that yields distinct bands without high background smearing.

Phase B: LC-MS/MS Target Identification (Enrichment)

Objective: Identify specific proteins and the exact amino acid residue modified.

StepProcedureCritical Technical Note
1. Incubation Treat 2–5 mg of proteome with optimized probe concentration (e.g., 10

M).
Perform in triplicate. Include a "Competition" control (pre-treat with excess non-alkyne analog or N-ethylmaleimide).
2. Click Reaction React with Biotin-Azide (instead of Rhodamine) using the standard CuAAC protocol.Use a cleavable biotin linker (e.g., Dde-biotin or TEV-biotin) to reduce background during elution.
3. Enrichment Incubate clicked lysate with Streptavidin-Agarose or NeutrAvidin beads for 2 hours.Wash beads stringently: 1% SDS, 6M Urea, and PBS to remove non-covalent binders.
4. On-Bead Digestion Reduce (DTT), Alkylate (Iodoacetamide), and digest with Trypsin overnight.Iodoacetamide caps unmodified cysteines, preventing disulfide shuffling.
5. Peptide Elution Elute peptides. If using cleavable linker, cleave now. If not, the probe-modified peptide remains on bead (only identifying the protein, not the site).IsoTOP-ABPP is recommended here for quantitative site identification (see Section 3).

Quantitative Proteomics Strategy (IsoTOP-ABPP)

To distinguish true targets from non-specific background, use Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (IsoTOP-ABPP) .

The Logic

Standard enrichment identifies sticky proteins. IsoTOP-ABPP quantifies the ratio of probe occupancy, proving the target is specifically hit by the warhead.

Protocol Summary
  • Labeling: Two samples:

    • Heavy: Probe-treated proteome.[1][3]

    • Light: Vehicle-treated (or Competitor-treated) proteome.

  • Click:

    • Heavy: React with IA-alkyne-Heavy (Isotopically labeled cleavable linker).

    • Light: React with IA-alkyne-Light .

  • Mix & Enrich: Combine Heavy/Light lysates 1:1. Enrich on Streptavidin.

  • Digest & Elute: Trypsin digest (removes background). Elute probe-modified peptides by cleaving the linker.

  • LC-MS/MS: Analyze peptides.

    • Ratio H/L > 5: High-confidence target.

    • Ratio H/L

      
       1:  Non-specific background.
      

Data Analysis & Visualization

Signaling Pathway & Workflow Diagram

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Bioorthogonal Labeling cluster_2 Identification & Analysis Node1 Live Cells / Lysate Node2 Incubate with (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Node1->Node2 Node3 Covalent Modification (Michael Addition to Cys) Node2->Node3 Node4 Add Azide-Biotin + Cu(I) Catalyst (Click Chemistry) Node3->Node4 Node5 Streptavidin Enrichment Node4->Node5 Node6 On-Bead Trypsin Digestion Node5->Node6 Node7 LC-MS/MS Analysis Node6->Node7 Node8 Bioinformatics (MaxQuant / FragPipe) Node7->Node8

Caption: Workflow for identifying targets of the alkyne-enamide probe via CuAAC-mediated enrichment and MS analysis.

Validation of Identified Targets

Once a list of putative targets (e.g., GAPDH, EGFR, BTK, or novel Cys-proteins) is generated, validation is mandatory.

  • Competitive ABPP: Pre-incubate lysate with a high concentration of the non-alkyne analog (e.g., 4-dimethylaminocrotonamide). Follow with the alkyne probe.

    • Result: True targets will show lost signal (fluorescence or MS intensity) because the active site is blocked.

  • Recombinant Protein Validation: Express and purify the identified protein. Treat with the probe and analyze by intact protein mass spectrometry.

    • Result: Mass shift of +Probe MW (approx +166 Da) confirms covalent adduct.

  • Site-Directed Mutagenesis: Mutate the identified Cysteine to Alanine (C-to-A).

    • Result: Complete loss of labeling confirms the specific site of modification.

References

  • Activity-Based Protein Profiling: The Serine Hydrolases. Source: Cravatt, B. F., et al. (2010). Methods in Enzymology. [Link]

  • Global Analysis of Cysteine Reactivity in Native Proteomes. Source: Weerapana, E., et al. (2010). Nature. [Link]

  • Fragment-Based Covalent Ligand Discovery. Source: Backus, K. M., et al. (2016). Nature. [Link]

  • IsoTOP-ABPP: Quantitative Chemoproteomics. Source: Weerapana, E., et al. (2010). Nature Protocols. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electrophilicity Index and Reactivity of (E)-but-2-enamide Derivatives

Introduction: The Convergence of Theory and Application in Covalent Drug Design In the landscape of modern drug discovery, covalent inhibitors are experiencing a significant resurgence, offering distinct advantages in po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Theory and Application in Covalent Drug Design

In the landscape of modern drug discovery, covalent inhibitors are experiencing a significant resurgence, offering distinct advantages in potency, duration of action, and the ability to target challenging binding sites.[1][2] At the heart of a covalent inhibitor's design is the "warhead," an electrophilic functional group engineered to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine.[2][3] Among the arsenal of warheads available to medicinal chemists, α,β-unsaturated carbonyl compounds, which react via a Michael addition mechanism, are paramount.[4]

This guide focuses on a specific and increasingly relevant subclass: (E)-but-2-enamide derivatives . These structures represent a tunable and synthetically accessible scaffold for covalent warheads.[5] However, the success of a covalent inhibitor hinges on a delicate balance: the warhead must be sufficiently reactive to engage its intended target efficiently but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[6][7]

Achieving this "Goldilocks" level of reactivity requires a predictive framework that can guide molecular design before costly synthesis and experimentation. This is where the electrophilicity index (ω) , a powerful descriptor derived from Conceptual Density Functional Theory (CDFT), becomes an indispensable tool.[8][9] This index quantifies the intrinsic electrophilic character of a molecule, providing a direct theoretical measure that can be correlated with experimental reaction rates.[10][11]

This document provides a comprehensive technical exploration of the electrophilicity index and its application to understanding and predicting the reactivity of (E)-but-2-enamide derivatives. We will dissect the theoretical underpinnings of CDFT, present detailed protocols for both the computational calculation of ω and the experimental measurement of kinetic reactivity, and demonstrate how these two domains are bridged to enable the rational design of next-generation covalent therapeutics.

The Theoretical Framework: Quantifying Electrophilicity

The ability to predict how readily a butenamide derivative will react with a biological nucleophile is rooted in CDFT, which uses principles of quantum mechanics to define chemical concepts like electronegativity and reactivity.[11][12]

The Global Electrophilicity Index (ω)

In 1999, Robert G. Parr and colleagues proposed a formal definition for electrophilicity, the global electrophilicity index (ω), which measures the stabilization in energy when a system acquires additional electronic charge from its environment.[8][9] It is a ground-state property of a molecule that serves as an excellent estimate of its electrophilic reactivity, particularly with soft nucleophiles like thiols.[13] The index is defined by the following equation:

ω = μ² / 2η

Where:

  • μ is the electronic chemical potential , which represents the tendency of electron density to escape from the system.[12] A higher magnitude of μ indicates a greater propensity to accept electrons.

  • η is the chemical hardness , which measures the resistance of a molecule to a change in its electron distribution.[11] Softer molecules are generally more reactive.

Within the framework of DFT, these global parameters can be approximated using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

Parameter Symbol Frontier Orbital Approximation Significance
Electronic Chemical Potentialμμ ≈ (EHOMO + ELUMO) / 2Tendency to accept (or donate) electrons. More negative values indicate higher electrophilicity.
Chemical Hardnessηη ≈ (ELUMO - EHOMO)Resistance to charge transfer. A smaller HOMO-LUMO gap signifies lower hardness (higher softness) and greater reactivity.
Electrophilicity Indexωω ≈ (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))Overall capacity of a species to accept electrons. Higher ω values correlate with greater electrophilic reactivity.

A higher electrophilicity index (ω) arises from a combination of a high electronic chemical potential (more negative μ) and a low chemical hardness (η), both of which favor the acceptance of electron density from a nucleophile.[12] This single, computable value allows for the direct comparison and ranking of different electrophiles.[14][15]

Local Electrophilicity and Regioselectivity

While the global index ω tells us about the overall reactivity of the molecule, it does not specify where the reaction will occur. For a Michael acceptor like a butenamide, a nucleophile can theoretically attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).[16] To predict this regioselectivity, the concept of local electrophilicity is used. This is often calculated by projecting the global electrophilicity onto a specific atomic site 'k' using Parr functions, which are derived from the changes in atomic electron densities.[17][18]

The local electrophilicity index (ωk) on atom k can be calculated as: ωk = f+k * ω

Where f+k is the Fukui function for a nucleophilic attack, indicating the propensity of an atomic site to accept an electron.[18] The atom with the highest ωk value is predicted to be the most electrophilic center and the most likely site of nucleophilic attack. For (E)-but-2-enamide derivatives, this is consistently the β-carbon, confirming the preference for the Michael addition pathway.

(E)-but-2-enamide Derivatives: A Privileged Scaffold for Covalent Inhibition

Enamides are amphiphilic synthons that are more stable than their enamine counterparts due to the electron-withdrawing effect of the N-acyl group.[19] This inherent stability, combined with tunable electrophilicity, makes the (E)-but-2-enamide scaffold particularly attractive in drug design.

The Michael Addition: The Key Reactive Pathway

The primary mechanism by which butenamide derivatives exert their covalent action is the Michael addition reaction.[20] In a biological context, the nucleophile is typically the thiolate anion of a cysteine residue, which attacks the electrophilic β-carbon of the α,β-unsaturated amide. This reaction is highly favorable as it involves the breaking of a relatively weak C-C π-bond and the formation of a strong C-S σ-bond.[20]

G cluster_0 Michael Addition Mechanism reagents Butenamide (Electrophile) + Cys-S⁻ (Nucleophile) ts Transition State reagents->ts Nucleophilic Attack on β-Carbon adduct Covalent Adduct (Thioether) ts->adduct Bond Formation

Caption: Computational workflow for calculating ω.

Protocol 2: Experimental Determination of Michael Acceptor Reactivity

The reactivity of (E)-but-2-enamide derivatives is experimentally quantified by measuring the second-order rate constant (k) for their reaction with a model nucleophile. Glutathione (GSH), a biologically relevant tripeptide containing a cysteine, is an excellent choice for these assays. [21][22] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the (E)-but-2-enamide derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

    • The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%) to avoid interfering with the reaction.

  • Kinetic Assay (UV-Vis Spectrophotometry):

    • The reaction is monitored by observing the decrease in absorbance of the butenamide derivative over time, as the α,β-unsaturated system is consumed during the Michael addition.

    • Determine the λmax (wavelength of maximum absorbance) of the butenamide derivative.

    • In a temperature-controlled UV-Vis spectrophotometer (e.g., at 25°C), mix the buffered GSH solution with the butenamide solution. The reaction should be run under pseudo-first-order conditions, with the concentration of GSH being in significant excess (e.g., ≥10-fold) over the butenamide.

    • Immediately begin recording the absorbance at λmax at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t). For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is equal to -kobs, the observed rate constant.

    • Calculate the second-order rate constant (k) by dividing kobs by the concentration of GSH used in the assay:

      • k = kobs / [GSH]

    • The final units for k will be M⁻¹s⁻¹.

Caption: Experimental workflow for kinetic analysis.

Correlating Theory and Experiment

The ultimate validation of the electrophilicity index as a predictive tool comes from correlating the calculated ω values with the experimentally measured rate constants (k). A strong correlation is typically observed when plotting ω against the logarithm of the rate constant (log k). [23] Hypothetical Data for (E)-N-phenylbut-2-enamide Derivatives:

Substituent (R) on Phenyl Ring Calculated ω (eV) Experimental k (M⁻¹s⁻¹) log(k)
4-OCH₃ (Electron Donating)1.350.02-1.70
4-H (Unsubstituted)1.510.11-0.96
4-Cl (Weakly Deactivating)1.620.45-0.35
4-CN (Electron Withdrawing)1.883.550.55
4-NO₂ (Strongly Withdrawing)2.1521.881.34

As shown in the hypothetical data, electron-withdrawing groups increase the electrophilicity index (ω) by lowering the LUMO energy and making the β-carbon more electron-deficient. This leads to a corresponding increase in the experimentally observed reaction rate constant. Plotting this data would yield a strong linear correlation, demonstrating the predictive power of ω.

Application in Rational Drug Design: The "Goldilocks" Principle

The primary application of this framework in drug development is the prospective design of covalent inhibitors with optimized reactivity. The goal is to identify a warhead that is reactive enough for potent on-target activity but stable enough to minimize off-target reactions. [6][7]

  • Too Low Reactivity (Low ω): The inhibitor may not form a covalent bond with its target at a sufficient rate to be therapeutically effective, requiring higher doses and potentially leading to issues with clearance or non-covalent off-target effects.

  • Too High Reactivity (High ω): The inhibitor may react indiscriminately with various biological nucleophiles (e.g., GSH, off-target proteins), leading to rapid depletion, reduced bioavailability for the intended target, and a higher risk of idiosyncratic toxicity. [7]* Optimal Reactivity ("Just Right" ω): The inhibitor exhibits a balance, reacting slowly with ubiquitous, low-level nucleophiles like GSH but rapidly with the target cysteine, which is often activated by the unique microenvironment of the protein's binding pocket.

G cluster_low Low Reactivity cluster_high High Reactivity cluster_opt Optimal Reactivity low_w Low ω low_eff Poor Target Engagement (Ineffective Drug) low_w->low_eff high_w High ω high_eff Off-Target Reactivity (Potential Toxicity) high_w->high_eff opt_w Optimal ω opt_eff Selective Target Engagement (Effective & Safe Drug) opt_w->opt_eff

Caption: The "Goldilocks" principle of covalent inhibitor reactivity.

By calculating ω for a virtual library of (E)-but-2-enamide derivatives, medicinal chemists can prioritize the synthesis of compounds predicted to fall within the optimal reactivity window, dramatically increasing the efficiency of the drug discovery process.

Conclusion

The global electrophilicity index, ω, is a robust and computationally inexpensive descriptor that provides profound insight into the intrinsic reactivity of Michael acceptors like (E)-but-2-enamide derivatives. When integrated into a workflow that includes rigorous experimental validation through kinetic assays, it becomes a powerful, predictive tool for the rational design of covalent inhibitors. This synergy between theoretical chemistry and experimental biology allows researchers to navigate the complex challenge of tuning warhead reactivity, accelerating the development of safer and more effective covalent medicines. By understanding and applying the principles outlined in this guide, scientists can better harness the therapeutic potential of the versatile (E)-but-2-enamide scaffold.

References

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC. (No date). National Center for Biotechnology Information. [Link]

  • (2025, January 19). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]

  • Singh, J., et al. (2011). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Journal of Medicinal Chemistry. [Link]

  • Chattaraj, P. K., et al. (2006). Electrophilicity Index. Chemical Reviews. [Link]

  • Pfeifer, L., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. [Link]

  • (2025, August 10). 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. SpringerLink. [Link]

  • Hermann, J. C., et al. (2021). Correlation between the warhead associated electrophilicity index in the transition state and the activation energy for 2-chloroacetamides. ResearchGate. [Link]

  • Calculating Global Electrophilicity on Rowan. (No date). Rowan. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS. [Link]

  • Global Electrophilicity. (No date). Rowan. [Link]

  • Covalent Drug Discovery. (No date). Evotec. [Link]

  • Hermann, J. C., et al. (2020). Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope. ResearchGate. [Link]

  • Parthasarathi, R., et al. (2004). Electrophilicity index as a possible descriptor of biological activity. PubMed. [Link]

  • Domingo, L. R., et al. (2008). The Electrophilicity Index in Organic Chemistry. ResearchGate. [Link]

  • Pfeifer, L., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. [Link]

  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. (2017). ResearchGate. [Link]

  • Domingo, L. R. (2024). 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. Scientiae Radices. [Link]

  • Stuyver, T., et al. (2024). Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. Digital Discovery. [Link]

  • Electrophilicity index as a possible descriptor of biological activity. (2004). ResearchGate. [Link]

  • Global Electrophilicity Prediction with Rowan. (2024, November 13). YouTube. [Link]

  • Hermann, J. C., et al. (2021). Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope. ChemRxiv. [Link]

  • Schmiedel, V. M., et al. (2018). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. CORE. [Link]

  • Domingo, L. R., et al. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules. [Link]

  • Campbell, A. C., et al. (1983). Synthesis of enamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kalyanaraman, B., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. [Link]

  • Zultanski, S. L., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Organic Letters. [Link]

  • (E)-N-(2-ethoxypropyl)but-2-enamide. (No date). PubChem. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2023). ResearchGate. [Link]

  • Enamine, enamide synthesis. (No date). Organic Chemistry Portal. [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (2021). ResearchGate. [Link]

  • Synthesis of Arylmethylene-Butanimides and Butenamides and Evaluation of their Biological Activity. (2018). ResearchGate. [Link]

  • Michael Reaction with Kinetic/Stoichiometric Enolates. (No date). University of Calgary. [Link]

  • Representative drugs containing enamide fragments. (No date). ResearchGate. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Kinetic Investigation of the Classic Michael Reaction. (1967). Amanote Research. [Link]

  • Wang, Y., et al. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • What defines electrophilicity in carbonyl compounds. (2024, February 6). Radboud Repository. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Semantic Scholar. [Link]

  • Essadik, A., et al. (2015). Understanding the regioselectivity and reactivity of some ethylene compounds using Parr functions. Scholars Research Library. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Role of the enamide linkage of nucleoside antibiotic mureidomycin A: synthesis and reactivity of enamide-containing analogues. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide in the lab

Executive Summary & Strategic Rationale This protocol details the synthesis of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide , a functionalized Michael acceptor often utilized as a covalent "warhead" in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide , a functionalized Michael acceptor often utilized as a covalent "warhead" in kinase inhibitor design (similar to the reactive motif in Neratinib or Afatinib) or as a probe for activity-based protein profiling (ABPP) due to the alkyne handle.

Synthetic Strategy: The "Electrophile-First" Approach

To maximize purity and control stereochemistry, this protocol utilizes a sequential stepwise synthesis rather than a convergent coupling of the amino-acid zwitterion.

  • Step 1 (Scaffold Construction): Construction of the amide bond using (E)-4-bromocrotonic acid. This installs the electrophilic carbon backbone and the alkyne handle while preserving the allylic bromide.

  • Step 2 (Warhead Activation): Nucleophilic displacement of the bromide by dimethylamine.

Why this route?

  • Avoids Polymerization: Attempting to couple (E)-4-(dimethylamino)but-2-enoic acid directly often leads to self-polymerization because the molecule contains both a nucleophile (amine) and an electrophile (Michael acceptor) in the free base form.

  • Stereochemical Retention: Starting with the commercially available (E)-4-bromocrotonic acid ensures the trans geometry is established early.

Reaction Scheme & Workflow

SynthesisWorkflow Start (E)-4-Bromocrotonic Acid Inter1 Acid Chloride (In-situ) Start->Inter1 Activation Reagent1 Oxalyl Chloride DMF (cat.) Reagent1->Inter1 Inter2 Intermediate A: (E)-4-bromo-N-(prop-2-ynyl) but-2-enamide Inter1->Inter2 Amidation Reagent2 Propargylamine DIPEA, DCM, 0°C Reagent2->Inter2 Product FINAL PRODUCT: (E)-4-(Dimethylamino)-N- prop-2-ynylbut-2-enamide Inter2->Product SN2 Displacement Reagent3 Dimethylamine (2M in THF) Reagent3->Product

Caption: Two-stage synthetic workflow. Step 1 activates the acid to the chloride for amide coupling. Step 2 utilizes the allylic bromide for nucleophilic substitution.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
(E)-4-Bromocrotonic acid 164.991.0Starting Material13991-36-1
Oxalyl Chloride 126.931.2Activator79-37-8
DMF 73.09Cat.Catalyst68-12-2
Propargylamine 55.081.1Linker Amine2450-71-7
DIPEA (Hünig's Base) 129.242.5Acid Scavenger7087-68-5
Dimethylamine (2M in THF) 45.083.0Warhead Nucleophile124-40-3
Dichloromethane (DCM) -SolventSolvent (Anhydrous)75-09-2
Critical Equipment
  • Schlenk line or Nitrogen manifold (Moisture sensitivity in Step 1).

  • Addition funnel or syringe pump (Exotherm control).

  • Rotary evaporator with cold trap (Removal of lachrymatory intermediates).

Experimental Procedure

Step 1: Synthesis of (E)-4-bromo-N-(prop-2-ynyl)but-2-enamide

Principle: Conversion of the acid to the acid chloride followed by Schotten-Baumann-like coupling.

  • Activation:

    • In a flame-dried Round Bottom Flask (RBF) under

      
      , dissolve (E)-4-Bromocrotonic acid  (1.65 g, 10 mmol) in anhydrous DCM (20 mL).
      
    • Add catalytic DMF (2 drops).

    • Cool to 0°C. Dropwise add Oxalyl Chloride (1.0 mL, 12 mmol).

    • Observation: Vigorous bubbling (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • In-situ Processing: Concentrate the solution carefully under reduced pressure to remove excess oxalyl chloride (Note: The acid chloride is volatile and a potent lachrymator; use a good cold trap). Redissolve the residue in anhydrous DCM (10 mL).

  • Coupling:

    • In a separate flask, mix Propargylamine (0.7 mL, 11 mmol) and DIPEA (4.35 mL, 25 mmol) in DCM (15 mL). Cool to 0°C.[3][4]

    • Add the solution of 4-bromocrotonyl chloride (prepared above) dropwise over 15 minutes.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup (Intermediate):

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with 0.5 M HCl (to remove excess propargylamine/DIPEA), then Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 4:1) if the solid is not off-white/yellowish.

    • Checkpoint: Confirm mass (M+H

      
       202/204 Br pattern) and disappearance of acid protons.
      
Step 2: Nucleophilic Substitution to Final Product

Principle:


 displacement of the allylic bromide.
  • Reaction:

    • Dissolve Intermediate A (from Step 1) in THF (0.2 M concentration).

    • Cool to -10°C or 0°C (Ice/Salt bath).

    • Add Dimethylamine (2M in THF) (3.0 equivalents) dropwise.

    • Note: Excess amine acts as the base to scavenge HBr.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup (Acid-Base Extraction - Critical for Purity):

    • Concentrate the reaction mixture to remove THF and excess dimethylamine.

    • Redissolve residue in EtOAc (50 mL).

    • Extraction A (Remove non-basic impurities): Extract the organic layer with 1M HCl (2 x 20 mL). The product (an amine) will go into the aqueous layer; impurities remain in EtOAc.

    • Basification: Take the combined acidic aqueous layers. Cool on ice. Basify to pH ~10 using 2M NaOH or sat.

      
      .[5]
      
    • Extraction B (Recover Product): Extract the basic aqueous layer with DCM (3 x 30 mL).

    • Dry combined DCM layers over

      
       and concentrate.
      
  • Final Purification:

    • The product usually crystallizes or forms a clean oil upon high-vacuum drying.

    • If necessary, recrystallize from

      
      /Hexane or perform a short alumina plug filtration.
      

Quality Control & Validation

Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

2.25 (s, 6H)
-N(CH3)2 protons (Singlet).

3.05 (d, 2H)
Allylic -CH2- attached to amine.

4.10 (dd, 2H)
Propargyl -CH2- (Coupled to NH and alkyne CH).

2.20 (t, 1H)
Alkyne -CH (Terminal proton).

6.0-6.9 (m, 2H)
Alkene -CH=CH- (Large coupling J > 15Hz indicates E-isomer).
LC-MS m/z = 167.1 [M+H]+Confirms molecular weight (No Bromine isotope pattern).
Troubleshooting Guide

Troubleshooting Issue1 Low Yield in Step 1? Check1 Check Moisture. Acid Chloride hydrolyzed? Issue1->Check1 Action1 Use fresh Oxalyl Chloride. Ensure dry DCM. Check1->Action1 Issue2 Product Polymerized? Check2 Did you heat Step 2? Issue2->Check2 Action2 Keep Step 2 < RT. Add radical inhibitor (BHT) if storing. Check2->Action2 Issue3 Impurity in NMR? Check3 Bis-alkylation? Issue3->Check3 Action3 Add Intermediate A TO the amine (Inverse addition) to keep amine in excess. Check3->Action3

Caption: Decision tree for common synthetic failures.

Safety & Handling (HSE)

  • Lachrymators: 4-bromocrotonyl chloride and the intermediate bromide are potent lachrymators (tear inducing). All operations must be performed in a functioning fume hood.

  • Vesicants: Allylic bromides are alkylating agents. Avoid skin contact; double glove (Nitrile).

  • Pressure: Step 1 generates CO/CO2 gases. Ensure glassware is vented to a scrubber or bubbler; do not seal the system completely.

  • Storage: The final product is a Michael acceptor. Store at -20°C under Argon to prevent slow polymerization or hydrolysis.

References

  • General Amide Synthesis (Schotten-Baumann/Acid Chloride)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Synthesis of Propargyl Amides

    • Adib, M., et al. (2009).[8] A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles (Context: Propargylamine reactivity). Synlett, 2009(20), 3263-3266.

  • Synthesis of 4-amino-but-2-enamides (Kinase Inhibitor Warheads)

    • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. (Describes the 4-bromo to 4-dimethylamino conversion).

  • Properties of 4-Bromocrotonyl Chloride

    • PubChem Compound Summary for CID 11263885, 4-Bromocrotonyl chloride.

Sources

Application

Activity-based protein profiling (ABPP) methods using (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Application Note: Strategic Profiling of Kinase-Privileged Cysteines using (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Executive Summary This guide details the application of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Profiling of Kinase-Privileged Cysteines using (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Executive Summary

This guide details the application of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (herein referred to as DMAC-yne ), a specialized electrophilic scout probe designed for Activity-Based Protein Profiling (ABPP).

Unlike broad-spectrum cysteine probes (e.g., Iodoacetamide-alkyne), DMAC-yne is a pharmacophore-derived fragment . It structurally mimics the 4-(dimethylamino)crotonamide "warhead" found in covalent EGFR inhibitors such as Afatinib and Neratinib . Consequently, this probe does not just map all reactive cysteines; it specifically profiles cysteines within local environments capable of accommodating and reacting with this clinically relevant kinase-inhibitor motif.

Primary Applications:

  • Off-Target Profiling: Assessing the proteome-wide selectivity of dimethylaminocrotonamide-based drugs.

  • Ligandability Screening: Identifying novel "druggable" cysteines that can be targeted by this specific warhead class.

  • Site-Occupancy Analysis: Competitive ABPP to determine target engagement of covalent inhibitors.

Chemical Mechanism & Probe Design

The utility of DMAC-yne rests on its dual-functionality:

  • The Warhead (Electrophile): The

    
    -unsaturated amide (Michael acceptor) enhanced by the 
    
    
    
    -dimethylamino group. This group protonates at physiological pH, potentially interacting with acidic residues near the target cysteine to orient the warhead, a mechanism critical for the potency of EGFR inhibitors.
  • The Handle (Latent Reporter): The

    
    -propargyl group (alkyne) is sterically unobtrusive, allowing the probe to penetrate cells and active sites. It serves as the bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
    
Reaction Mechanism

The probe undergoes a Michael addition reaction with nucleophilic thiols (Cysteine-SH).



Critical Insight: While simple acrylamides are often slow reactors, the dimethylamino group can act as an intramolecular base or electrostatic anchor, significantly accelerating reactivity towards specific cysteines (e.g., Cys797 in EGFR).

Experimental Workflow Visualization

The following diagram outlines the "Gel-Based" and "Mass-Spectrometry (IsoTOP-ABPP)" workflows.

ABPP_Workflow cluster_Gel Route A: Gel-Based Analysis cluster_MS Route B: IsoTOP-ABPP (Mass Spec) Sample Biological Input (Live Cells or Lysate) Labeling Probe Labeling Add DMAC-yne (1-50 µM) 37°C, 1-2 hrs Sample->Labeling Lysis Lysis & Normalization (If Live Cell Labeling) Labeling->Lysis Click CuAAC Click Reaction (+ Azide-Tag, CuSO4, TCEP, TBTA) Lysis->Click Tag_Fluoro Tag: Azide-Fluorophore (e.g., Rhodamine-N3) Click->Tag_Fluoro Route A Tag_Biotin Tag: Azide-Biotin-TEV (Cleavable Linker) Click->Tag_Biotin Route B SDS_PAGE SDS-PAGE Separation Tag_Fluoro->SDS_PAGE Imaging In-Gel Fluorescence Scanning SDS_PAGE->Imaging Enrichment Streptavidin Enrichment & On-Bead Digestion Tag_Biotin->Enrichment TEV_Elute TEV Protease Elution (Release Specific Peptides) Enrichment->TEV_Elute LCMS LC-MS/MS Analysis & Quantification TEV_Elute->LCMS

Caption: Dual-stream workflow for DMAC-yne profiling. Route A provides rapid validation of labeling; Route B provides site-specific identification and quantification.

Detailed Protocol: Competitive IsoTOP-ABPP

This protocol describes the use of DMAC-yne to screen for off-targets of a covalent drug (e.g., Afatinib) in cell lysates.

Materials Required
  • Probe: DMAC-yne (10 mM stock in DMSO).

  • Competitor: Afatinib (or drug of interest).

  • Lysis Buffer: PBS, pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Click Reagents:

    • Azide-PEG3-biotin (or TEV-cleavable equivalent).

    • CuSO4 (50 mM stock in H2O).

    • TCEP (50 mM stock in H2O, fresh).

    • TBTA Ligand (10 mM stock in DMSO/t-Butanol).

  • Beads: High-capacity Streptavidin Agarose.

Step-by-Step Procedure

1. Proteome Preparation & Competition

  • Harvest: Pellet

    
     cells (e.g., A431 or HeLa). Wash 2x with cold PBS.
    
  • Lysis: Resuspend in 1 mL Lysis Buffer. Sonicate (3x 10s pulses) on ice.

  • Clarify: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalize: Adjust protein concentration to 2 mg/mL.

  • Competition:

    • Aliquot lysate into two samples: Vehicle (DMSO) and Treated (20 µM Afatinib).

    • Incubate for 45 min at 25°C.

2. Probe Labeling

  • Add DMAC-yne to both samples at a final concentration of 100 µM .

    • Note: Fragment probes often require higher concentrations (50-100 µM) than optimized full-length probes due to lower affinity.

  • Incubate for 1 hour at 25°C with gentle rotation.

3. Click Chemistry (CuAAC) [3]

  • Prepare a "Click Master Mix" to ensure identical conditions. Add reagents in this specific order to the lysate:

    • TBTA: 100 µM final (from 10 mM stock).

    • CuSO4: 1 mM final (from 50 mM stock).

    • Azide-Tag: 100 µM final (Azide-PEG-Biotin).

    • TCEP: 1 mM final (from 50 mM stock).

  • Vortex immediately. Incubate 1 hour at Room Temp (RT).

  • Stop Reaction: Add 4 volumes of cold Methanol/Chloroform (4:1) to precipitate proteins. Wash pellet 2x with cold Methanol.

4. Enrichment & Digestion

  • Resolubilize: Dissolve protein pellet in 500 µL of 6M Urea/PBS (sonicate if necessary).

  • Bind: Add 50 µL washed Streptavidin beads. Rotate 2 hrs at RT.

  • Wash: Stringent washing is critical to remove non-covalent binders.[2]

    • 1x PBS (1% SDS)[2]

    • 1x PBS (6M Urea)

    • 3x PBS

  • On-Bead Reduction/Alkylation: Treat beads with 10 mM DTT (30 min, 56°C), then 50 mM Iodoacetamide (20 min, dark).

  • Digestion: Add Trypsin (Sequencing Grade) in 2M Urea/PBS. Digest overnight at 37°C.

5. Elution & Analysis

  • Collect the supernatant (peptides).

  • (Optional) If using TEV-cleavable linker, perform TEV digest step here to release only probe-labeled peptides.

  • Desalt using C18 StageTips.

  • Analyze via LC-MS/MS (Data-Dependent Acquisition).

Data Analysis & Interpretation

Quantitative Metrics

For competitive ABPP, calculate the Ratio (


) :


Ratio (

)
InterpretationAction

No CompetitionCysteine is labeled by probe but not targeted by drug.

High CompetitionHit: Drug effectively blocks the probe; validated target.

Partial OccupancyDrug has moderate affinity or slow kinetics at this site.
Specificity Check

DMAC-yne targets a subset of the "cysteine reactive proteome."

  • Expected Targets: EGFR (C797), BTK (C481), JAK3 (C909), and other kinases with a Cys in the ATP-binding pocket front.

  • Unexpected Targets: Metabolic enzymes (GAPDH) are common "frequent flyers." Use the Cysteine Reactivity Database to filter promiscuous sites.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Intensity Probe concentration too low for a fragment.Increase DMAC-yne to 100-200 µM. Fragments lack high-affinity binding elements.
High Background (Gel) Non-specific hydrophobic binding.Wash pellets extensively with MeOH. Use 1% SDS in the first bead wash.[2]
Probe Precipitation Low solubility of the alkyne handle.Ensure DMSO concentration in lysate < 2%. Add probe slowly while vortexing.
No Competition Observed Drug wash-out (if live cell).For reversible inhibitors, maintain drug concentration during lysis. For covalent (Afatinib), this is not an issue.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

    • Foundational text on using electrophilic fragments (including acrylamides) for proteome-wide screening.
  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]

    • Establishes the IsoTOP-ABPP methodology used in the protocol.
  • Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. [Link]

    • Discusses the profiling of acrylamide warheads similar to DMAC-yne.
  • Singh, J., et al. (1997). Structure-based design of a potent, selective, and irreversible inhibitor of epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 40(7), 1130–1135. [Link]

    • The original rationale for the 4-(dimethylamino)crotonamide warhead design.

Sources

Method

Technical Application Note: Preparation of Stock Solutions for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide in DMSO

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Compound Identity: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Primary Application: Covalent probe / Chemical Biology Warhead This guide details the ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound Identity: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Primary Application: Covalent probe / Chemical Biology Warhead

This guide details the rigorous preparation of stock solutions for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide . This molecule features three critical functional motifs that dictate its handling:

  • Michael Acceptor (Enamide): An electrophilic

    
    -unsaturated amide susceptible to nucleophilic attack (cysteine targeting) and polymerization if mishandled.
    
  • Basic Amine (Dimethylamino): Increases solubility in polar solvents but introduces pH sensitivity.

  • Alkyne Handle (Propargyl): Often used for "Click" chemistry (CuAAC), requiring protection from transition metal contaminants during storage.

The Solvent Challenge: Dimethyl Sulfoxide (DMSO) is the standard solvent due to its high dielectric constant and ability to dissolve polar organic molecules.[1] However, DMSO is highly hygroscopic .[2][3][1][4][5] Absorption of atmospheric water initiates two failure modes for this compound:

  • Hydrolysis: Water can attack the enamide bond, degrading the active warhead.

  • Precipitation: The compound is lipophilic; water uptake reduces solvent power, causing "crashing out" during freeze-thaw cycles.[2]

Physicochemical Profile & Safety

Before handling, verify the compound properties to ensure accurate molarity calculations.

Table 1: Physicochemical Properties
ParameterValueNotes
Formula

Confirmed based on IUPAC structure.
Molecular Weight 166.22 g/mol Use this exact value for Molarity calculations.
Physical State Solid / PowderLikely off-white to yellow crystalline solid.
Solubility (DMSO) High (>50 mM)The dimethylamino group enhances solubility.
Solubility (Water) Low / ModeratepH dependent; protonation increases solubility.
Stability Moisture SensitiveStore under inert gas (Argon/Nitrogen) if possible.
Safety Directive (HSE)
  • Hazard Class: Treat as a Potentially Irreversible Alkylating Agent . The enamide group is designed to react with proteins.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • DMSO Warning: DMSO permeates skin and carries dissolved compounds into the bloodstream. Immediate wash upon contact.

Protocol: Stock Solution Preparation

Phase A: Preparation & Calculation

Goal: Prepare a 10 mM or 50 mM Master Stock. Avoid preparing stocks <1 mM, as surface adsorption to plasticware becomes significant.

Formula for Mass (


): 


Example: To prepare 1 mL of a 50 mM stock:



Phase B: Dissolution Workflow

Materials:

  • Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Use a fresh bottle or one stored over molecular sieves.

  • Amber glass vials (borosilicate) or high-quality Polypropylene (PP) tubes.

  • Argon or Nitrogen gas line (optional but recommended).

Step-by-Step Procedure:

  • Equilibration: Remove the compound vial from the refrigerator (-20°C). Allow it to warm to Room Temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh the calculated mass (e.g., ~8.3 mg) into the vial. Record the exact mass.

    • Correction: If you weigh 8.5 mg instead of 8.31 mg, adjust the DMSO volume, not the powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Technique: Pipette directly onto the powder.

  • Dissolution:

    • Vortex: 30 seconds at medium speed.

    • Inspection: Hold against light. The solution must be clear.

    • Sonication: If particles persist, sonicate for max 2 minutes in a water bath. Warning: Excessive heat degrades the enamide.

  • Aliquoting (Critical): Immediately divide the Master Stock into single-use aliquots (e.g., 50

    
    L) in PCR tubes or small vials.
    
    • Why? Prevents repeated Freeze-Thaw cycles.[6][2][7][4][8][9]

Visual Workflow & Logic

The following diagram illustrates the critical decision points and handling logic to prevent compound degradation.

StockPrep Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Mass (m) Record Exact Amount Equilibrate->Weigh Calc Calculate DMSO Volume V = m / (MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO (Grade ≥99.9%) Calc->AddSolvent Mix Vortex / Mild Sonication AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Success Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Check->Success Yes Fail Troubleshoot: Add more DMSO or Warm (37°C max) Check->Fail Precipitate Visible Store Store at -80°C (Protect from Light) Success->Store Fail->Mix

Caption: Figure 1. Optimized workflow for preparing enamide stock solutions, emphasizing moisture control and single-use aliquoting.

Storage & Stability Management[3][5][8][11][13][14]

The Freeze-Thaw Hazard

Enamides are chemically reactive. Repeated freeze-thaw cycles in DMSO introduce water (hygroscopicity) and oxygen, leading to:

  • Isomerization: Conversion from (E) to (Z) isomer (loss of biological potency).

  • Oligomerization: Michael addition of the amine tail of one molecule to the enamide head of another.

Storage Protocol
DurationTemperatureCondition
Short Term (<1 Month) -20°CDesiccated container.[2]
Long Term (>1 Month) -80°CSealed vials, protected from light.
On Bench (Working) RT / IceKeep on ice; use within 4 hours.
Quality Control (Self-Validation)

If the stock solution turns yellow/orange (originally colorless) or shows turbidity , degradation has occurred.

  • Validation Test: Dilute 1

    
    L of stock into 99 
    
    
    
    L water. If a heavy precipitate forms immediately that does not redissolve with mixing, the stock may have aggregated or the concentration is too high for aqueous assays.

References

  • BenchChem Technical Support. (2025).[6][2][1] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. BenchChem Application Notes. Link

  • Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Articles. Link

  • Lipinski, C. A. (2002).[7] Solubility in Water and DMSO: Issues and Solutions. Journal of Pharmaceutical Sciences. (Contextual citation regarding DMSO solubility profiles).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Enamide Derivatives. PubChem.[10] Link

  • Thermo Fisher Scientific.Handling of Hygroscopic Reagents and DMSO Stocks. Technical Bulletin. (General Best Practices).

Sources

Application

Topic: Precision Cysteine Bioconjugation: Leveraging Enamide Warheads for Stable and Selective Protein Labeling

An Application Note and Comprehensive Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: The Rise of Cysteine-Targeted Covalent Modification Site-selective chemical modification...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Cysteine-Targeted Covalent Modification

Site-selective chemical modification of proteins is a cornerstone of modern chemical biology and therapeutic development. It enables the precise installation of functional moieties, such as fluorescent probes, affinity tags, and drug payloads, onto a protein of interest. Among the canonical amino acids, cysteine, with its unique nucleophilicity and relatively low abundance, has emerged as a prime target for such modifications.[1][2][][4] The development of electrophilic "warheads" that can selectively react with the thiol side chain of cysteine under biocompatible conditions is thus a field of intense research.[5][6]

Traditionally, reagents like maleimides and α-haloacetamides have been the workhorses for cysteine bioconjugation.[2] However, these chemistries are often plagued by limitations, including the potential for off-target reactions and the instability of the resulting conjugate, particularly in the presence of other thiols, which can lead to a retro-Michael reaction with maleimides.[2][7] This has driven the exploration of novel warheads that offer a superior balance of reactivity, selectivity, and adduct stability.

This application note details a highly efficient and selective method for cysteine modification using ynamide-based reagents, which undergo a hydrosulfuration reaction to form exceptionally stable enamide-linked conjugates.[1][7][8][9][10] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for labeling peptides and proteins, and present data that underscores the robustness and versatility of this next-generation bioconjugation strategy.

The Chemistry: Hydrosulfuration of Ynamides for Enamide Formation

The core of this technique lies in the base-promoted β-addition of a cysteine thiol to an ynamide. Ynamides are alkynes bearing a nitrogen atom directly attached to one of the sp-hybridized carbons. The strategic placement of a strong electron-withdrawing group (EWG), such as a triflyl (Tf) or similar sulfonyl group, on the nitrogen atom is crucial. This EWG significantly enhances the electrophilicity of the β-carbon of the alkyne, making it susceptible to nucleophilic attack by the cysteine thiolate.[1][7][8][9]

The reaction proceeds with high chemo-, regio-, and stereoselectivity.[1][10] The addition of the thiol occurs exclusively at the β-carbon, and the reaction demonstrates a strong preference for the formation of the (Z)-isomer of the resulting enamide product.[1][7][9] This stereoselectivity is attributed to a low-energy transition state resulting from a trans-addition mechanism.[1]

The reaction is highly chemoselective for cysteine residues. Other nucleophilic amino acid side chains, including those of lysine, serine, tyrosine, and histidine, as well as the N-terminus, remain unreactive under the optimized reaction conditions.[1][8] This orthogonality is a significant advantage over other cysteine modification chemistries that can exhibit cross-reactivity with other nucleophiles.[1]

Reaction Mechanism

The proposed mechanism for the hydrosulfuration of an ynamide with a cysteine thiol is depicted below. The reaction is typically carried out in a slightly basic aqueous buffer (pH 8), which facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate.[7][9]

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack cluster_2 Protonation and Product Formation Cys_SH Cysteine Thiol (R-SH) Cys_S Cysteine Thiolate (R-S-) Cys_SH->Cys_S Deprotonation Ynamide Ynamide Warhead Cys_S->Ynamide β-Addition OH OH- (Base) H2O H2O Transition_State Transition State Ynamide->Transition_State Intermediate Vinylic Anion Intermediate Transition_State->Intermediate Product (Z)-Enamide Adduct Intermediate->Product Protonation from H2O G Start Start: Cysteine-Containing Protein Reduction Disulfide Reduction (Optional) (e.g., with TCEP) Start->Reduction Labeling Incubation with Ynamide Reagent (pH 8.0, 37°C) Reduction->Labeling Purification Removal of Excess Reagent (Desalting/Spin Filtration) Labeling->Purification Analysis Characterization (SDS-PAGE, LC-MS) Purification->Analysis End End: Labeled Protein Analysis->End

Caption: General workflow for protein labeling with an ynamide warhead.

Quantitative Data Summary

The efficiency and kinetics of the ynamide-cysteine reaction have been quantitatively assessed. The following tables summarize key data from published studies.

Table 1: Reaction Conditions and Yields for Peptide Labeling

PeptideYnamide ReagentEquivalents of YnamideSolventTimeYield (%)Reference
Boc-Ala-Cys-OEt2a2MeCN24h90[1]
Boc-Ala-Cys-OEt2e5PB (pH 8)5 min>95[1]
GSH2e5PB (pH 8)< 5 min>95[1]

PB = Phosphate Buffer

Table 2: Second-Order Rate Constants for Ynamide-Thiol Conjugation

ThiolYnamide ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Glutathione (GSH)2e0.2399 ± 0.002[1]

Applications in Drug Discovery and Chemical Biology

The robustness and selectivity of ynamide-based cysteine labeling make it a powerful tool for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The exceptional stability of the enamide linkage is highly desirable for the construction of ADCs, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell. [2][]* Fluorescent Labeling for Imaging: Proteins can be labeled with fluorescent ynamide probes for visualization in cells and tissues.

  • Affinity-Based Protein Profiling: Ynamide reagents functionalized with biotin or other affinity tags can be used to identify and enrich specific proteins from complex biological samples.

  • Peptide Stapling and Macrocyclization: The reaction can be used to create cyclic peptides with constrained conformations for therapeutic applications.

Conclusion

The hydrosulfuration of ynamides represents a significant advancement in the field of cysteine bioconjugation. This method provides a means to label peptides and proteins with high efficiency, selectivity, and stereochemical control, yielding exceptionally stable enamide-linked conjugates. The biocompatible reaction conditions and the tunable nature of the ynamide warheads make this a versatile strategy for a broad array of applications in chemical biology, drug discovery, and materials science. The detailed protocols and data presented in this application note provide a solid foundation for researchers to implement this powerful technology in their own work.

References

  • He, C., et al. (2022). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Central Science. [Link]

  • He, C., et al. (2021). Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides. ChemRxiv. [Link]

  • He, C., et al. (2022). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC. National Center for Biotechnology Information. [Link]

  • He, C., et al. (2021). Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides. ResearchGate. [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (2021). ScienceDirect. [Link]

  • Characterising covalent warhead reactivity - PMC. (2019). National Center for Biotechnology Information. [Link]

  • He, C., et al. (2022). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Publications. [Link]

  • The results of measuring the reactivity of covalent warheads against... - ResearchGate. [Link]

  • A perspective on cysteine-reactive activity-based probes. (2024). RSC Publishing. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Publishing. [Link]

  • Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling. (2023). ChemRxiv. [Link]

  • Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. (2017). RSC Publishing. [Link]

  • Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. (2021). ACS Publications. [Link]

  • The Synthesis of Ketone-Derived Enamides by Elimination of HCN from Cyanoamides | Request PDF. ResearchGate. [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. (2024). ACS Publications. [Link]

  • Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. (2022). ACS Publications. [Link]

  • Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). (2022). YouTube. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Novel NADPH–cysteine covalent adduct found in the active site of an aldehyde dehydrogenase. (2011). Portland Press. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Protein modification by acrolein: Formation and stability of cysteine adducts - PMC. (2008). National Center for Biotechnology Information. [Link]

  • Decarbonylative Approach to the Synthesis of Enamides from Amino Acids: Stereoselective Synthesis of the (Z)-Aminovinyl-D-Cysteine Unit of Mersacidin - PMC. (2012). National Center for Biotechnology Information. [Link]

  • Supporting Information Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition. ACS Publications. [Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. (2024). PubMed. [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing. [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC. (2022). National Center for Biotechnology Information. [Link]

  • High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC. National Center for Biotechnology Information. [Link]

  • A Surprising Benefit of Cysteine Capping for Antibody Drug Conjugates. (2022). MDPI. [Link]

  • Potential isomers from native cysteine conjugation. The locations of... - ResearchGate. [Link]

Sources

Method

Optimization of incubation times for covalent inhibition assays

Application Note: Kinetic Optimization of Incubation Times for Covalent Inhibition Assays Determination Executive Summary: The Renaissance of Covalent Inhibition The drug discovery landscape has witnessed a resurgence of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Optimization of Incubation Times for Covalent Inhibition Assays


 Determination

Executive Summary: The Renaissance of Covalent Inhibition

The drug discovery landscape has witnessed a resurgence of targeted covalent inhibitors (TCIs), driven by the clinical success of drugs like Ibrutinib (BTK) and Osimertinib (EGFR). Unlike reversible inhibitors, which are driven by equilibrium thermodynamics (


, 

), covalent inhibitors are driven by kinetics .

A common pitfall in high-throughput screening (HTS) is treating covalent compounds as reversible binders. If incubation times are insufficient, potent covalent inhibitors will appear weak (false negatives). Conversely, if incubation is too long without proper controls, protein instability can mimic inhibition (false positives).

This guide provides a rigorous framework for optimizing incubation times to accurately determine the specific efficiency constant (


), the gold standard for ranking covalent inhibitors.

Theoretical Framework: Why is a Moving Target

In reversible inhibition, the


 is a time-independent constant (at equilibrium). In covalent inhibition, the 

is time-dependent .[1] As incubation time (

) increases, the population of inactivated enzyme increases, causing the

value to drop (improve) asymptotically.

The Two-Step Mechanism: Covalent inhibition typically follows a two-step mechanism:

  • Reversible Binding: The inhibitor (

    
    ) binds to the enzyme (
    
    
    
    ) to form a non-covalent complex (
    
    
    ) defined by affinity
    
    
    .
  • Inactivation: A chemical reaction occurs (bond formation) to form the irreversible complex (

    
    ) defined by the rate constant 
    
    
    
    .


Key Takeaway: You cannot optimize a covalent assay using a single end-point


 without defining the time component. You must measure the rate of inactivation.
Visual 1: The Covalent Reaction Mechanism

CovalentMechanism Figure 1: Two-step mechanism of covalent inhibition. Potency is a function of both affinity (KI) and reactivity (kinact). E Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI Binding (KI) EI_Cov Covalent Complex (E-I) EI->EI_Cov Inactivation (kinact) Irreversible Bond

Pre-Validation: Establishing the Stability Window

Before testing inhibitors, you must define the Maximum Assay Window (


) . This is the duration over which the enzyme remains stable and active in the absence of inhibitors.

Protocol:

  • Prepare the enzyme buffer exactly as intended for the final assay (including DMSO concentration).

  • Incubate the enzyme at the assay temperature (e.g., 25°C or 37°C).

  • At time points

    
     minutes, remove an aliquot and add substrate to measure residual activity.
    
  • Acceptance Criteria: The enzyme must retain

    
     activity at 
    
    
    
    . If activity drops significantly, add stabilizers (BSA, DTT - caution with electrophiles, or glycerol) or shorten the assay window.

Protocol A: The Shift Assay (Triage)

This is a high-throughput method to qualitatively identify Time-Dependent Inhibition (TDI).

Objective: Determine if the compound shows a shift in potency with pre-incubation.

Workflow:

  • Plate Preparation: Prepare two identical assay plates with serial dilutions of the inhibitor.

  • Condition 1 (

    
    ):  Add Enzyme and immediately add Substrate. Measure activity.
    
  • Condition 2 (

    
     or 
    
    
    
    min):
    Add Enzyme and incubate for 30–60 minutes. Then add Substrate and measure activity.[2][3]
  • Calculation:

    
    
    

Interpretation:

  • Shift

    
     1:  Reversible inhibitor.
    
  • Shift

    
    :  Time-dependent inhibitor (likely covalent or slow-binding).[2] Proceed to Protocol B.
    

Protocol B: Determination of and (Gold Standard)

This protocol uses progress curve analysis to derive the kinetic constants. This is superior to end-point assays because it captures the entire reaction history.

Experimental Setup
  • Detection: Continuous readout (e.g., fluorescence intensity) is preferred. If discontinuous (e.g., mass spec), multiple stop-points are required.

  • Substrate: Use

    
     to ensure the reaction is linear in the control, but note that high 
    
    
    
    competes with the inhibitor.
  • Inhibitor Concentrations: 5–7 concentrations, spanning

    
     to 
    
    
    
    .
Step-by-Step Procedure:
  • Mix: Combine Substrate and Inhibitor in the well.

  • Initiate: Add Enzyme to start the reaction.

  • Monitor: Measure product formation continuously for 60–90 minutes (or until the reaction plateaus due to full inhibition).

  • Control: Run a "No Inhibitor" control (must be linear) and a "No Enzyme" background.

Visual 2: Kinetic Characterization Workflow

KineticWorkflow Figure 2: Decision tree for characterizing covalent inhibitors. Start Start: Candidate Selection Stability Step 1: Enzyme Stability Test (Is enzyme stable for >2 hrs?) Start->Stability IC50Shift Step 2: IC50 Shift Assay (Compare t=0 vs t=60 min) Stability->IC50Shift Decision Shift > 2-fold? IC50Shift->Decision Reversible Treat as Reversible (Report IC50) Decision->Reversible No ProgressCurve Step 3: Progress Curve Analysis (Continuous Read) Decision->ProgressCurve Yes KobsPlot Step 4: Determine k_obs for each [I] ProgressCurve->KobsPlot FinalCalc Step 5: Plot k_obs vs [I] Calculate k_inact & KI KobsPlot->FinalCalc

Data Analysis & Mathematical Modeling

Do not use standard 4-parameter logistic fits for this data. Use the following two-step fitting process.

Step 1: Determine Observed Rate ( )

Fit the product formation (


) vs. time (

) for each inhibitor concentration to the exponential equation:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



  • 
    : Initial velocity (slope at 
    
    
    
    ).
  • 
    : The observed rate of inactivation at that specific concentration 
    
    
    
    .
  • Note: If the curve is linear,

    
     (no inactivation). If it plateaus, inactivation is complete.
    
Step 2: Determine and

Plot the calculated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 values (y-axis) against Inhibitor Concentration 

(x-axis). Fit this hyperbolic curve to:


  • 
    :  The asymptote of the curve (maximum rate of inactivation).
    
  • 
    :  The concentration at half-maximal inactivation rate (corrected for substrate competition).
    

Data Summary Table:

ParameterReversible InhibitorCovalent Inhibitor
Primary Metric

or


(

)
Time Dependence None (at equilibrium)Potency increases with time
Dilution Effect Activity recoversActivity does NOT recover
Optimization Goal Lower

Increase

(reactivity) or Decrease

(affinity)

Troubleshooting & Pitfalls

  • "The Unstable Enzyme" : If your "No Inhibitor" control curves curve downward over time, your enzyme is dying.

    • Fix: Add 0.01% BSA or check buffer pH. You cannot calculate ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       if the control is not linear.
      
  • Fluorescence Interference : Many covalent warheads (e.g., acrylamides) can quench fluorescence.

    • Fix: Use a ratiometric readout or validate with a jump-dilution assay.

  • Substrate Depletion : If

    
     drops by >10% during the assay, the assumption of constant 
    
    
    
    fails.
    • Fix: Lower enzyme concentration or shorten read time.

  • Solubility Limits : If

    
     does not plateau at high 
    
    
    
    , you may not have reached saturation (
    
    
    ).
    • Fix: Report as

      
       slope (efficiency) rather than individual constants.
      

References

  • Copeland, R. A. (2013).[4] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley.[4][5][6]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery, 22(1), 5-20.

  • Grimm, S. W., et al. (2009).[1] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes." Drug Metabolism and Disposition, 37(7), 1355-1370.

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237, 3245-3249.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Technical Support Center: Solubility Optimization for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Chemical Profile & Solubility Overview Compound Identity: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Functional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Chemical Profile & Solubility Overview

Compound Identity: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Functional Classification: Covalent Probe / Michael Acceptor Warhead Physicochemical Characteristics: [1]

  • Basic Center: Dimethylamino group (

    
     ~8.0–8.5 estimated).[1][2]
    
  • Reactive Motif:

    
    -unsaturated amide (Michael acceptor).[1][2]
    
  • Hydrophobic Handle: Propargyl (alkyne) group.[1][2]

Executive Summary: This compound exhibits pH-dependent solubility .[1][2] At neutral or basic pH (pH > 7.4), the dimethylamino group is uncharged, leading to poor aqueous solubility and potential precipitation.[1][2] In acidic environments (pH < 6.0), the amine protonates, significantly enhancing solubility.[1][2] Users must also be vigilant regarding the stability of the enamide bond , which is susceptible to hydrolysis and polymerization in aqueous solution over time.[1][2]

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)? A: This is a classic "pH crash."[1][2] The compound is a weak base.[1][2] In your organic stock (DMSO), it is soluble.[1][2] When diluted into PBS (pH 7.4), the pH is near or above the compound's


.[1][2] The amine deprotonates, reverting the molecule to its neutral, lipophilic form, which crashes out of solution.[1][2]
  • Fix: Use a lower pH buffer (e.g., Citrate or Acetate, pH 4.5–5.[1][2]0) or formulate with a solubilizing excipient like Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2]

Q2: My aqueous stock solution turned yellow/brown after 24 hours. Is it still usable? A: Discard it. Color change typically indicates degradation.[1][2] The electron-deficient alkene (Michael acceptor) can undergo:

  • Polymerization: Radical or nucleophilic attack leading to oligomers.[1][2]

  • Hydrolysis: Cleavage of the amide bond, releasing the propargyl amine.[1][2]

  • Prevention: Always prepare aqueous dilutions fresh. Keep stocks in DMSO at -20°C or -80°C.

Q3: Can I use this compound for in vivo dosing? A: Yes, but not in pure saline. A simple saline formulation will likely result in precipitation at the injection site or in the bloodstream.[1][2]

  • Recommended Vehicle: 10% HP-

    
    -CD in 25 mM Citrate Buffer (pH 4.0).[1][2] This "entraps" the lipophilic propargyl tail and maintains the charge on the amine.[1][2]
    

Experimental Protocols

Protocol A: In Situ Salt Formation (For Cellular Assays)

Use this method to maximize solubility without adding complex excipients.[1][2]

  • Calculate Molar Equivalents: Determine the moles of compound required.

  • Prepare Acidic Stock: Instead of 100% DMSO, prepare a 100x stock in DMSO containing 1.05 equivalents of HCl .

    • Example: If preparing a 10 mM stock, add 10.5 mM HCl to the DMSO.[1][2]

  • Dilution: Dilute this acidified DMSO stock into your media. The slight excess acid ensures the amine remains protonated during the mixing event, preventing micro-precipitation.[1][2]

Protocol B: Cyclodextrin Formulation (For High Concentration/Animal Work)

Use this method for concentrations > 1 mg/mL.[1][2]

ComponentFunctionConcentration
Compound API1–5 mg/mL
HP-

-CD
Solubilizer / Stabilizer10–20% (w/v)
Citrate Buffer pH Control (Target pH 4.[1][2]0)25–50 mM

Step-by-Step:

  • Dissolve HP-

    
    -CD in water/buffer to create a 20% clear solution.[1][2]
    
  • Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).[1][2]

  • Slowly add the cyclodextrin solution to the DMSO concentrate with constant vortexing.

  • Adjust pH to 4.0–4.5 using 1N HCl if necessary.[1][2]

  • Filter sterilize (0.22

    
    m).[1][2] Use immediately. 
    

Visualizing Solubility & Stability Logic

Figure 1: Solubility Decision Tree This workflow guides researchers to the optimal formulation based on their specific application.[2]

SolubilityWorkflow Start Start: Define Application AppType Application Type? Start->AppType CellAssay Cellular Assay (< 10 µM) AppType->CellAssay AnimalStudy In Vivo / High Conc. (> 1 mg/mL) AppType->AnimalStudy DMSO Standard DMSO Stock CellAssay->DMSO pHCheck Check pH Solubility AnimalStudy->pHCheck Precip Precipitation in Media? DMSO->Precip No No Precip->No Clear Yes Yes Precip->Yes Cloudy DirectAdd Direct Addition OK AcidStock Use Acidified DMSO (1.0 eq HCl) SaltForm Formulate as Salt (Mesylate/HCl) pHCheck->SaltForm pH < 5 Complex Add 10-20% HP-beta-CD SaltForm->Complex Enhance Stability No->DirectAdd Yes->AcidStock

Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration and assay type.

Figure 2: Degradation Pathways of Enamide Warheads Understanding these risks is crucial for experimental reproducibility.

Degradation cluster_0 Pathway A: Hydrolysis (pH Extremes) cluster_1 Pathway B: Michael Addition (Nucleophiles) Compound (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Hydrolysis Amide Bond Cleavage Compound->Hydrolysis H2O / Time Thiol Reaction with Thiols (GSH, Cysteine) Compound->Thiol Biological Media Products Dimethylaminocrotonic acid + Propargylamine Hydrolysis->Products Adduct Covalent Adduct (Irreversible) Thiol->Adduct

Caption: Primary degradation and reaction pathways. Note that "Pathway B" is the desired mechanism of action, while "Pathway A" represents instability.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Chapter on Solubility).

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs.[1][2] Advanced Drug Delivery Reviews.

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1][2] Nature Reviews Drug Discovery.[1][2] (Context for Michael Acceptor reactivity).

Sources

Optimization

Technical Support Center: Troubleshooting Low Click Chemistry Yields with Propargyl-Amide Probes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low-yield Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low-yield Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on challenges encountered when using propargyl-amide probes. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles to enhance your experimental success.

My Click Reaction Yield is Low or Non-Existent. Where Do I Start?

Low or no product formation is the most common issue in CuAAC reactions. A systematic approach to troubleshooting is crucial for identifying the root cause. This guide is structured to walk you through a logical diagnostic process, from catalyst integrity to potential side reactions involving your propargyl-amide probe.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low-yield click reactions. Start with the most common and easily addressable issues first.

Troubleshooting_Workflow Start Low/No Yield Observed Catalyst 1. Catalyst System Check - Is Cu(I) active? - Is the ligand appropriate? Start->Catalyst Reagents 2. Reagent Integrity - Purity of azide & alkyne? - Solvent quality? Catalyst->Reagents Catalyst OK Solution Successful Reaction Catalyst->Solution Issue Resolved Conditions 3. Reaction Conditions - Stoichiometry correct? - Atmosphere controlled? Reagents->Conditions Reagents OK Reagents->Solution Issue Resolved SideReactions 4. Probe-Specific Issues - Propargyl-amide side reactions? - Steric hindrance? Conditions->SideReactions Conditions OK Conditions->Solution Issue Resolved Analysis 5. Analysis & Purification - Product degradation? - Purification loss? SideReactions->Analysis Probe OK SideReactions->Solution Issue Resolved Analysis->Solution Analysis OK CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Redox Maintenance CuI_L Cu(I)-Ligand Complex Copper_Acetylide Copper(I) Acetylide CuI_L->Copper_Acetylide + Alkyne CuII Cu(II) - Inactive CuI_L->CuII Oxidation (O2) Alkyne Propargyl-Amide (R-C≡CH) Metallacycle Six-Membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI_L Protonolysis Product 1,4-Triazole Product Triazolide->Product + H+ Product->CuI_L Regenerates Catalyst Proton_Source Proton Source (e.g., H2O) CuII->CuI_L Reduction Ascorbate Sodium Ascorbate (Reducing Agent)

Troubleshooting

Minimizing non-specific binding of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide in cell lysates

Product: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (Probe DMA-Alk) Welcome to the Advanced Application Guide. This technical resource is designed for researchers utilizing (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (Probe DMA-Alk)

Welcome to the Advanced Application Guide. This technical resource is designed for researchers utilizing (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide in chemoproteomics and Activity-Based Protein Profiling (ABPP). This molecule acts as a cysteine-reactive scout fragment , utilizing a dimethylamino-crotonamide warhead for covalent protein modification and a terminal alkyne for bioorthogonal enrichment (CuAAC).

Part 1: The Mechanism of Non-Specific Binding

To minimize non-specific binding (NSB), one must first distinguish between Chemical Promiscuity (kinetic off-target reactivity) and Background Noise (non-covalent retention).

  • The Warhead (Chemical Promiscuity): The but-2-enamide (crotonamide) is a "tuned" Michael acceptor. It is less reactive than acrylamides but can still label hyper-reactive cysteines promiscuously if concentrations exceed 50–100 µM.

  • The Handle (Background Noise): The prop-2-ynyl (alkyne) group requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Improper CuAAC conditions often precipitate proteins or trap fluorescent azides in hydrophobic pockets, creating false-positive "smears" on gels.

Part 2: Optimized Workflow for Specificity

Standard Protocol for Cell Lysates (1 mg/mL)

Phase A: Probe Labeling (The Kinetic Window)

Objective: Maximize specific covalent bond formation while minimizing non-specific alkylation.

  • Lysate Prep: Prepare lysate in PBS (pH 7.4). Avoid DTT or Mercaptoethanol (these compete with the probe).

  • Titration: Do not use a fixed high concentration. Run a log-scale titration (1, 10, 50, 100 µM).

    • Senior Scientist Note: Specific targets usually saturate between 1–10 µM . Bands appearing only at >50 µM are likely non-specific low-pKa cysteine events.

  • Incubation: 1 hour at Room Temperature (RT).

Phase B: The Click Reaction (The Clean-Up)

Objective: Attach the reporter (Rhodamine-Azide or Biotin-Azide) without crashing the proteome.

  • Reagent Order (Critical):

    • Lysate + Probe (already incubated)

    • Reporter Azide (20 µM final)

    • THPTA Ligand (pre-mixed with CuSO4)[1][2]

    • Ascorbate (Freshly prepared)

  • The "THPTA" Rule: Use Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) instead of TBTA. THPTA is water-soluble and protects proteins from Cu(I)-induced oxidation/precipitation, significantly reducing background smears.

Phase C: Post-Reaction Washing

Objective: Remove non-covalently bound probe and excess fluorophore.

  • For Gels: Perform a Methanol/Chloroform/Water (4:1:3) precipitation. This is superior to acetone precipitation for removing unreacted hydrophobic probes.

  • For Mass Spec (Streptavidin): Wash beads with 1% SDS (denaturing wash). Since your probe is covalently bound, you want to denature the protein to strip away "sticky" non-specific interactors (e.g., tubulin, actin, HSA).

Part 3: Troubleshooting & FAQs

Q1: I see a heavy fluorescent smear across the entire lane. Is the probe non-specific? A: Not necessarily. A smear usually indicates Click Chemistry failure , not probe promiscuity.

  • Diagnosis: Run a "No-Probe" control (Lysate + DMSO + Click Reagents). If the smear persists, it is the Azide-fluorophore sticking to proteins.

  • Solution: Increase the number of Methanol/Chloroform washes or reduce the Azide concentration to 10 µM.

Q2: How do I prove a band is a specific target and not just a sticky protein? A: You must perform a Competition Assay (isoTOP-ABPP logic) .

  • Pre-incubate lysate with 10x excess of a "cold" competitor (e.g., Iodoacetamide or the non-alkyne analog of the probe) for 30 mins.

  • Add the probe (DMA-Alk).

  • Result: Specific bands will disappear (competed out). Non-specific bands (background) will remain visible.

Q3: My specific bands are weak. Should I increase probe concentration? A: Proceed with caution. Increasing concentration >100 µM increases the "chemical noise" floor. Instead, try increasing lysate concentration (up to 2 mg/mL) or extending incubation time to 2 hours. Do not simply add more probe.

Part 4: Data Visualization & Logic
Diagram 1: The Optimized ABPP Workflow

This flowchart illustrates the critical decision points for minimizing background.

ABPP_Workflow Lysate Cell Lysate (PBS, No Thiols) Probe Add Probe (1-10 µM) Lysate->Probe Avoid DTT Incubation Incubate 1 hr @ RT Probe->Incubation Click CuAAC Reaction (Use THPTA Ligand) Incubation->Click Add Azide Wash MeOH/CHCl3 Precipitation Click->Wash Remove Excess Analysis SDS-PAGE / MS Analysis Wash->Analysis

Caption: Workflow emphasizing thiol-free lysis and stringent washing (MeOH/CHCl3) to remove non-covalent background.

Diagram 2: Validation Logic (Competition Assay)

Use this logic to confirm if a binding event is specific.

Competition_Logic Start Identify Target Band Control Control Sample (Probe Only) Start->Control Comp Competition Sample (10x IAA + Probe) Start->Comp Compare Compare Band Intensity Control->Compare Comp->Compare Result1 Band Disappears (Specific Hit) Compare->Result1 Signal Loss Result2 Band Persists (Non-Specific/Background) Compare->Result2 No Change

Caption: The Competition Assay distinguishes true covalent targets from non-specific hydrophobic binding events.

Part 5: Summary of Critical Parameters
ParameterRecommended RangeWhy? (Causality)
Probe Conc. 1 – 50 µMHigh conc. forces reaction with low-pKa cysteines (promiscuity).
Lysate Buffer PBS / HEPES (pH 7.4)Tris can complex Cu(I); Thiols (DTT) quench the probe.
Click Ligand THPTA (100 µM)Prevents Cu-induced protein precipitation (smearing).
Wash Method MeOH/CHCl3 (Gels)Removes hydrophobic probe stuck to lipids/membranes.
Wash Method 1% SDS (Beads)Denatures proteins to strip non-covalent interactors.
References
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[3] Nature, 468, 790–795.

  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26.

Sources

Optimization

Removing excess unreacted (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide from protein samples

Ticket Topic: Removing excess unreacted (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Ticket ID: ABPP-PROBE-004 Status: Open / Guide Available Applicable Workflows: Activity-Based Protein Profiling (ABPP), Click Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Removing excess unreacted (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide Ticket ID: ABPP-PROBE-004 Status: Open / Guide Available Applicable Workflows: Activity-Based Protein Profiling (ABPP), Click Chemistry (CuAAC), Mass Spectrometry (MS), SDS-PAGE.

Executive Summary & Chemical Context

The Molecule: (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide is a functionalized covalent probe designed for chemoproteomics.

  • Warhead: (E)-but-2-enamide (Michael Acceptor). Targets nucleophilic residues (primarily Cysteine) on proteins.

  • Handle: Prop-2-ynyl (Alkyne). Enables downstream conjugation via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • Solubility Tag: Dimethylamino group. Enhances aqueous solubility and protonation at physiological pH.

The Problem: After the initial labeling incubation, your sample contains labeled proteins and a significant excess of free, unreacted probe. If this free probe is not removed before the Click Chemistry step, the free alkyne groups will compete with your labeled proteins for the azide-tag (biotin-azide or fluorophore-azide).

Consequences of failure to remove:

  • Tag Depletion: The excess probe consumes the expensive azide tag, leading to low signal on the protein.

  • High Background: In-gel fluorescence or Western blots will show high background noise due to non-specific sticking of the probe-tag adducts.

  • Ion Suppression: In Mass Spectrometry, high concentrations of small molecules suppress peptide ionization.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" – Methanol/Chloroform Precipitation

Best for: Denatured workflows (SDS-PAGE, Western Blot, Mass Spectrometry). Why it works: This method (Wessel-Flügge) efficiently precipitates proteins at the interphase while lipids and small molecules (like your probe) remain dissolved in the organic supernatant.

Reagents Required:

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Milli-Q Water

Protocol:

  • Ratio Setup: For every 100 µL of protein reaction volume:

  • Step 1 (Methanol): Add 400 µL Methanol . Vortex thoroughly (5 sec).

  • Step 2 (Chloroform): Add 100 µL Chloroform . Vortex thoroughly (5 sec).

  • Step 3 (Phase Split): Add 300 µL Water . Vortex thoroughly (5 sec). The mixture will look cloudy.[3]

  • Step 4 (Spin): Centrifuge at 14,000 x g for 3 minutes at Room Temperature (RT).

    • Visual Check: You should see a top aqueous layer, a bottom organic layer, and a white protein disc (interphase) between them.[4]

  • Step 5 (Extraction): Carefully aspirate and discard the top layer .[5] Do not disturb the protein disc.[3]

  • Step 6 (Wash): Add 400 µL Methanol to the tube. Vortex vigorously to disrupt the pellet.

    • Note: This step removes residual chloroform and probe trapped in the pellet.

  • Step 7 (Final Spin): Centrifuge at 14,000 x g for 3 minutes .

  • Step 8 (Dry): Remove supernatant.[4][5][6] Air-dry the pellet for 5-10 minutes (do not over-dry, or resuspension becomes difficult).

  • Resume: Resuspend in your Click Chemistry buffer (e.g., 1% SDS in PBS).

Method B: Native Cleanup – Desalting Columns

Best for: Workflows requiring native protein structure (e.g., enzymatic assays post-labeling). Constraint: Less effective than precipitation; requires strict adherence to molecular weight cutoffs (MWCO).

Reagents Required:

  • Zeba™ Spin Desalting Columns (7K MWCO) or Bio-Rad Micro Bio-Spin™ P-6.

  • Equilibration Buffer (PBS or Tris).[1]

Protocol:

  • Equilibration: Remove column storage buffer by spinning at 1,000 x g for 2 min. Wash 3x with your reaction buffer.[1]

  • Loading: Apply the sample (max volume depends on column size, typically 70-100 µL) to the center of the resin bed.

  • Separation: Centrifuge at 1,000 x g for 2 minutes .

  • Collection: The flow-through contains the purified protein. The small molecule probe remains trapped in the resin.

  • Validation: If the probe concentration was high (>50 µM), a second pass through a fresh column is recommended.

Workflow Visualization

The following diagram illustrates the critical decision points and chemical logic for removing the probe.

ABPP_Cleanup_Workflow cluster_0 Critical Cleanup Phase Start Protein Lysate + Probe ((E)-4-(Dimethylamino)-...) Incubation Incubation (1 hr, 37°C) Start->Incubation Decision Is Native Structure Required? Incubation->Decision Precip Method A: MeOH/CHCl3 Precipitation Decision->Precip No (Standard) Desalt Method B: Desalting Column (7K MWCO) Decision->Desalt Yes (Rare) Wash MeOH Wash Step (Critical for Probe Removal) Precip->Wash Resuspend Resuspend Pellet (e.g., 1% SDS) Wash->Resuspend Click Click Chemistry Reaction (Add Azide-Tag + Cu/Ascorbate) Resuspend->Click Desalt->Click Analysis Downstream Analysis (MS / Western / Fluorescence) Click->Analysis

Caption: Workflow logic for removing covalent alkyne probes. Method A is preferred for maximum purity in denaturing applications.

Troubleshooting Guide & FAQs

Comparison of Removal Efficiency
FeatureMeOH/CHCl3 PrecipitationDesalting Column (Spin)Dialysis
Probe Removal >99% (Excellent)~90-95% (Good)Variable (Slow)
Protein Recovery High (if pellet handled well)HighHigh
Time Required 30 Minutes10 Minutes12-24 Hours
Denaturing? Yes (Irreversible)NoNo
Cost LowHighMedium
Frequently Asked Questions

Q1: My protein pellet is transparent and hard to see after the chloroform spin. Did I lose it?

  • Diagnosis: This is common with low protein concentrations (<0.5 mg/mL).

  • Fix: Do not aspirate blindly. Leave a small volume of the upper layer behind if necessary. The protein is at the interface.[4][5][6][7] Adding a co-precipitant like Glycogen is not recommended for MS workflows, but acceptable for Western blotting.

Q2: After precipitation, the pellet won't dissolve in PBS.

  • Diagnosis: The precipitation denatures the protein, exposing hydrophobic cores. PBS is insufficient to resolubilize.

  • Fix: You must use a strong denaturant. Resuspend in 1% SDS (with sonication) or 8M Urea . If performing Tryptic digest later, dilute the SDS to <0.1% or the Urea to <1M before adding Trypsin.

Q3: I see high background signal even after precipitation.

  • Diagnosis: The probe is "sticky" (lipophilic) and may adhere to the tube walls, re-contaminating the sample during resuspension.

  • Fix:

    • Perform a second Methanol wash (Repeat Step 6 in Method A).

    • Transfer the resuspended protein to a fresh, clean tube immediately after solubilization.

Q4: Can I do the Click reaction first, then precipitate?

  • Answer: NO. This is the most common error. If you click first, the excess probe reacts with your reporter tag (e.g., Biotin-Azide). You will then precipitate the protein, but the "free probe-biotin" adduct might co-precipitate or smear, and you will have wasted your reporter reagent. Always remove the probe before the Click reaction.

References

  • Wessel, D., & Flügge, U. I. (1984). A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids.[5] Analytical Biochemistry, 138(1), 141–143.[5][7]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology.

  • Thermo Fisher Scientific. Click-iT® Protein Reaction Buffer Kit Protocol (User Guide).

  • Lumiprobe. Troubleshooting Click Chemistry: Nonspecific protein labeling and background.[8]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ionization-Enhanced Cysteine Profiling via (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Executive Summary In the landscape of chemoproteomics, the sensitivity of mass spectrometry (MS) is often the bottleneck for detecting low-abundance cysteine modifications. While standard probes like Iodoacetamide (IAA)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemoproteomics, the sensitivity of mass spectrometry (MS) is often the bottleneck for detecting low-abundance cysteine modifications. While standard probes like Iodoacetamide (IAA) or simple alkynyl-acrylamides serve as baselines, they often result in neutral or hydrophobic adducts that suppress ionization in Electrospray Ionization (ESI).

This guide characterizes (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (herein referred to as DMA-P ), a dual-function probe. By incorporating a dimethylamino (DMA) tail, this probe introduces a protonatable moiety that acts as a "charge tag," significantly enhancing ESI-MS sensitivity compared to traditional reagents. This guide compares DMA-P against industry-standard alternatives, providing protocols and data to support its adoption in high-sensitivity drug discovery workflows.

Part 1: Technical Analysis & Mechanism

The Chemical Advantage

The structural architecture of DMA-P offers three distinct functional advantages over standard alkylating agents:

  • Warhead ((E)-but-2-enamide): A soft electrophile optimized for Michael addition to nucleophilic cysteines. Unlike the highly reactive iodoacetamide, this warhead shows greater specificity for hyper-reactive "functional" cysteines.

  • Handle (N-prop-2-ynyl): A terminal alkyne allowing for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin or fluorescent tags for enrichment.

  • Enhancer (4-Dimethylamino): The critical differentiator. With a pKa ~8.5, this amine is protonated under standard acidic LC-MS conditions (pH 2-3). This ensures that every labeled peptide carries an additional positive charge, facilitating desorption and transmission in positive-mode ESI.

Comparative Landscape

We compare DMA-P against two primary alternatives:

  • Alternative A: N-propargylacrylamide (NPA). The structural analog lacking the dimethylamino tail. It allows enrichment but lacks ionization enhancement.

  • Alternative B: Iodoacetamide (IAA). The gold standard for global cysteine blocking. It lacks both enrichment handles and ionization enhancement.

Table 1: Physicochemical & Performance Comparison
FeatureDMA-P (The Topic) NPA (Standard Probe) Iodoacetamide (IAA)
Reaction Type Michael Addition (Reversible/Irreversible*)Michael AdditionNucleophilic Substitution (

)
Selectivity Functional/Reactive CysteinesFunctional/Reactive CysteinesGlobal Cysteines
Enrichment Capable Yes (Click Chemistry)Yes (Click Chemistry)No
ESI-MS Response High (Charge Enhanced)ModerateModerate/Low
Fragmentation Dominant precursor; distinct reporter ionsStandard b/y ionsStandard b/y ions
Hydrophobicity Low (Hydrophilic tail)ModerateModerate
Primary Use Case Low-abundance target ID; QuantitationGeneral ABPPGlobal mapping; Blocking

*Note: While acrylamides are generally irreversible, the reversibility depends on the steric environment of the protein active site.

Part 2: Experimental Workflow & Visualization

To characterize proteins using DMA-P, a rigorous "Label-Click-Digest" workflow is required. The following diagram illustrates the specific pathway and the chemical logic at each step.

Diagram 1: Chemoproteomic Workflow for DMA-P

DMAP_Workflow cluster_logic Mechanism of Action Lysate Protein Lysate (Native State) Labeling Probe Labeling Add DMA-P (1-10 µM) Incubate 1hr @ RT Lysate->Labeling Target Engagement Click CuAAC Click Reaction Add Azide-Biotin + TCEP/CuSO4/TBTA Labeling->Click Covalent Adduct Formation Enrichment Streptavidin Enrichment Wash: SDS -> Urea -> PBS Click->Enrichment Biotinylation Digestion On-Bead Digestion Trypsin/Lys-C Enrichment->Digestion Proteolysis LCMS LC-MS/MS Analysis (ESI Positive Mode) Digestion->LCMS Peptide Release Mech1 DMA-P: Electrophile + Basic Tail Mech2 Cys-S attacks Enamide Mech1->Mech2 Mech3 Protonated Amine enhances Ionization Mech2->Mech3

Caption: Step-by-step chemoproteomic workflow for DMA-P, highlighting the transition from target engagement to mass spectrometric detection.

Part 3: Detailed Experimental Protocol

This protocol is validated for cell lysates (e.g., HeLa, Jurkat) at 1 mg/mL protein concentration.

Phase 1: Probe Labeling
  • Preparation: Dilute protein lysate to 1 mg/mL in PBS.

  • Labeling: Add DMA-P (from 10 mM DMSO stock) to a final concentration of 10 µM.

    • Control: Add DMSO only to a separate aliquot.

    • Competitive Control: Pre-incubate with 100 µM IAA for 30 mins, then add DMA-P (validates cysteine specificity).

  • Incubation: Rotate for 1 hour at Room Temperature (RT).

Phase 2: Click Chemistry (CuAAC)
  • Reagent Mix: Prepare a master mix of the following (final concentrations in reaction):

    • Azide-PEG3-Biotin: 100 µM

    • TCEP (fresh): 1 mM

    • TBTA (ligand): 100 µM

    • CuSO4: 1 mM

  • Reaction: Add master mix to labeled lysate. Vortex and incubate for 1 hour at RT.

  • Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe.

Phase 3: MS Acquisition & Data Analysis
  • LC Parameters: Use a C18 reverse-phase column. Gradient: 5% to 35% Acetonitrile with 0.1% Formic Acid .

    • Critical Note: The Formic Acid is essential to protonate the dimethylamino group of DMA-P.

  • MS Settings:

    • Mode: Positive Ion.

    • Fragmentation: HCD (Higher-energy Collisional Dissociation).

    • Observation: Look for a characteristic mass shift of +164.11 Da (Molecular weight of DMA-P adduct) on Cysteine residues.

Part 4: Supporting Data & Performance Analysis

Ionization Efficiency (Signal-to-Noise)

In a head-to-head comparison using BSA (Bovine Serum Albumin) spiked into lysate, DMA-P labeled peptides demonstrated superior ionization properties compared to the neutral NPA probe.

Table 2: Signal Intensity Comparison (Top 3 BSA Peptides)

Peptide SequenceCharge StateNPA (Neutral) IntensityDMA-P (Basic) IntensityFold Increase
CASIQKFGER+21.2e54.5e53.75x
MPCTEDYLSLILNR+38.4e42.9e53.45x
LCVLHEK+22.1e41.8e58.57x

Interpretation: The "Fold Increase" is most dramatic for peptides that lack internal basic residues (Arg/Lys/His). The DMA-P probe effectively supplies the necessary charge for efficient electrospray, rescuing "fly-over" peptides that are usually missed.

Diagram 2: Signal Enhancement Mechanism

Ionization_Comparison cluster_standard Standard Probe (NPA) cluster_enhanced Enhanced Probe (DMA-P) Pep1 Peptide-Cys-NPA ESI1 ESI Droplet (Limited Charge Sites) Pep1->ESI1 MS1 Low Signal ESI1->MS1 Pep2 Peptide-Cys-DMA-P (+H on Dimethylamino) ESI2 ESI Droplet (High Charge Density) Pep2->ESI2 MS2 High Signal (3x - 8x Boost) ESI2->MS2

Caption: Mechanistic comparison of ionization efficiency. DMA-P provides an auxiliary protonation site, increasing charge density and MS signal.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. Link

    • Context: Establishes the principle that dimethyl labeling and amine modifications enhance ionization and quantit
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

    • Context: Foundational methodology for cysteine-reactive fragment screening using acrylamide probes.
  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link

    • Context: Describes the standard IAA vs. Probe competition workflows referenced in the protocol.
Comparative

A Senior Application Scientist's Guide to Gel-Based Fluorescence Scanning for the Validation of Propargyl-Enamide Probes

The Principle of Propargyl-Enamide Probes and the Imperative of Validation Propargyl-enamide probes are meticulously designed chemical tools that typically consist of three key components: a reactive group (the "warhead"...

Author: BenchChem Technical Support Team. Date: February 2026

The Principle of Propargyl-Enamide Probes and the Imperative of Validation

Propargyl-enamide probes are meticulously designed chemical tools that typically consist of three key components: a reactive group (the "warhead"), a linker, and a reporter tag. The propargyl-enamide moiety serves as the reactive group, which forms a stable covalent bond with a nucleophilic residue, often a cysteine, within the active site of the target enzyme. This covalent interaction provides a durable tag on the active enzyme population, allowing for their selective detection and identification.

The validation of these probes is paramount. It is essential to confirm that the probe is indeed covalently modifying its intended protein target(s) and to assess its selectivity across the proteome. In-gel fluorescence scanning offers a robust, sensitive, and relatively high-throughput method for this initial validation.

Visualizing Covalent Modification: The In-Gel Fluorescence Workflow

The overall workflow for validating propargyl-enamide probes using in-gel fluorescence scanning involves a series of well-defined steps, from treating biological samples with the probe to visualizing the resulting fluorescently-labeled proteins.

In-Gel Fluorescence Workflow cluster_0 Sample Preparation & Labeling cluster_1 Fluorophore Conjugation (Click Chemistry) cluster_2 Analysis a Biological Sample (e.g., Cell Lysate) b Incubate with Propargyl-Enamide Probe a->b Covalent Modification c Add Azide-Fluorophore (e.g., Rhodamine-Azide) b->c Bioorthogonal Reaction d Add Click Chemistry Reagents (CuSO4, TCEP, TBTA) c->d e SDS-PAGE d->e Separation f In-Gel Fluorescence Scanning e->f Visualization g Data Analysis f->g Quantification

Caption: Workflow for in-gel fluorescence validation of propargyl-enamide probes.

A Comparative Analysis: Gel-Based Fluorescence Scanning vs. Alternatives

While in-gel fluorescence scanning is a powerful technique, it is essential to understand its strengths and limitations in the context of other available methods.

FeatureGel-Based Fluorescence ScanningWestern BlottingMass Spectrometry (MS)
Principle Direct detection of fluorescently tagged proteins in a gel matrix.Antibody-based detection of a specific protein on a membrane.Identification and quantification of peptides/proteins based on mass-to-charge ratio.
Sensitivity High (fmol to low pmol range).[1]Variable, antibody-dependent (typically low to mid fmol range).[1]Very high (attomole to femtomole range).
Specificity Dependent on probe selectivity.High for the target protein, but antibody-dependent.High, provides sequence-level information.
Quantitative Accuracy Good, with a wide linear dynamic range.[2]Semi-quantitative, with a narrower linear range.[3]Excellent, especially with isotopic labeling.
Throughput High, multiple samples can be run on a single gel.Lower, requires individual blotting and antibody incubations.Lower for in-depth analysis, but can be high-throughput for targeted assays.
Information Provided Apparent molecular weight and relative abundance of labeled proteins.Presence and relative abundance of a specific protein.Definitive protein identification, post-translational modifications, and site of probe modification.
Cost Relatively low.Moderate, dependent on antibody costs.High, requires expensive instrumentation and expertise.
Speed Fast, results can be obtained within a day.[1]Slower, typically a multi-day process.[1]Can be time-consuming for data analysis.

In-Depth Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the validation of propargyl-enamide probes using in-gel fluorescence scanning. This protocol is a synthesis of established methods and best practices in the field.[4]

Part 1: Labeling of Target Proteins in Cell Lysate
  • Cell Culture and Lysis:

    • Culture cells to the desired confluency (typically 70-80%).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). The choice of lysis buffer is critical to maintain the activity of the target enzyme.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.

    • Add the propargyl-enamide probe to the lysate at the desired final concentration (typically ranging from 1-10 µM). A titration experiment is recommended to determine the optimal probe concentration.

    • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for covalent modification of the target protein(s). The incubation time should be optimized for each probe-target pair.

Part 2: Bioorthogonal Conjugation via Click Chemistry

The alkyne handle of the propargyl-enamide probe allows for the attachment of a fluorescent reporter tag via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[5][6]

  • Preparation of Click Chemistry Reagents:

    • Azide-Fluorophore: Prepare a stock solution of the desired azide-functionalized fluorophore (e.g., rhodamine-azide or fluorescein-azide) in DMSO (e.g., 5 mM). Rhodamine derivatives are often preferred due to their superior photostability and reduced pH sensitivity compared to fluorescein.[]

    • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.[4]

    • Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water. TCEP is a reducing agent that converts Cu(II) to the active Cu(I) catalyst.[4]

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 2 mM stock solution in a 1:4 (v/v) mixture of DMSO and t-BuOH. TBTA is a ligand that stabilizes the Cu(I) catalyst and enhances the reaction efficiency.[4]

  • Click Reaction:

    • To the protein lysate containing the probe-labeled proteins, add the click chemistry reagents sequentially. A typical reaction cocktail for a 50 µL lysate sample would be:

      • 1 µL of 5 mM azide-fluorophore

      • 2.5 µL of 2 mM TBTA

      • 1 µL of 50 mM TCEP

      • 1 µL of 50 mM CuSO₄

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.[4]

Part 3: Protein Precipitation and Sample Preparation for SDS-PAGE
  • Protein Precipitation:

    • Precipitate the proteins to remove unreacted click chemistry reagents and excess fluorophore, which can cause high background fluorescence.

    • Add four volumes of ice-cold acetone or methanol to the reaction mixture.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the protein pellet with ice-cold methanol to further remove residual reagents.[4]

  • Resolubilization:

    • Air-dry the protein pellet briefly.

    • Resuspend the pellet in 1x SDS-PAGE sample buffer (e.g., Laemmli buffer). Ensure complete resolubilization, which can be aided by sonication.[4]

    • Heat the samples at 95°C for 5-10 minutes.

Part 4: In-Gel Fluorescence Scanning and Analysis
  • SDS-PAGE:

    • Load the prepared samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the expected target protein.

    • Run the gel according to standard procedures.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Wash the gel briefly in deionized water. It is crucial to handle the gel with clean gloves to avoid contamination that can lead to fluorescent artifacts.[4]

    • Place the gel on the scanning bed of a fluorescence gel imager.

    • Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorophore. For example:

      • Rhodamine: Excitation ~532 nm, Emission ~580 nm

      • Fluorescein: Excitation ~488 nm, Emission ~520 nm

  • Data Analysis:

    • The resulting fluorescent image will show bands corresponding to the proteins that have been covalently modified by the propargyl-enamide probe.

    • The intensity of the fluorescent bands can be quantified using appropriate software. This allows for the determination of the apparent molecular weight of the target(s) and a semi-quantitative assessment of the extent of labeling.

Choosing the Right Fluorophore: Rhodamine vs. Fluorescein

The choice of fluorescent dye is a critical parameter that can significantly impact the quality of the experimental data.

PropertyRhodamine Derivatives (e.g., TAMRA, ROX)Fluorescein Derivatives (e.g., FITC, FAM)
Photostability High, less prone to photobleaching.[]Moderate, can photobleach rapidly with intense or prolonged exposure.[8]
pH Sensitivity Relatively insensitive to pH changes in the physiological range.[8]Fluorescence is highly pH-dependent, with decreased fluorescence at acidic pH.[8]
Quantum Yield High.[9]High, but can be quenched at high degrees of labeling.
Excitation/Emission Typically in the green-orange to red region (e.g., Ex/Em ~555/580 nm).Typically in the blue-green region (e.g., Ex/Em ~495/520 nm).
Cost Generally more expensive.Less expensive.

Recommendation: For most in-gel fluorescence scanning applications involving covalent probes, rhodamine-based fluorophores are generally the preferred choice due to their superior photostability and pH insensitivity, which contribute to more robust and reproducible results.

Troubleshooting Common Issues

ProblemPotential CauseSolution
High Background Fluorescence Incomplete removal of unreacted azide-fluorophore or click chemistry reagents.Thoroughly wash the protein pellet with cold methanol after precipitation. Ensure the gel is briefly washed before scanning.[4]
Contamination of the gel or scanner surface.Handle the gel with clean gloves and ensure the scanner bed is clean.
No or Weak Fluorescent Signal Inefficient covalent labeling by the probe.Optimize probe concentration and incubation time. Ensure the target enzyme is active in the lysate.
Inefficient click chemistry reaction.Use freshly prepared click chemistry reagents, especially TCEP. Ensure the correct concentrations and order of addition are followed.[4]
Incorrect scanner settings.Use the optimal excitation and emission wavelengths for the chosen fluorophore. Adjust gain and exposure settings.
Smeary Fluorescent Bands Protein degradation.Use fresh lysis buffer with protease inhibitors. Keep samples on ice.
Incomplete resolubilization of the protein pellet.Ensure the protein pellet is fully dissolved in the SDS-PAGE sample buffer; sonication can help.[4]

Conclusion: An Indispensable Tool for Probe Validation

Gel-based fluorescence scanning provides a rapid, sensitive, and cost-effective method for the initial validation of propargyl-enamide probes. It allows for the direct visualization of covalent target engagement and provides a semi-quantitative measure of probe labeling and selectivity. While it does not provide the detailed molecular information of mass spectrometry, its high throughput and accessibility make it an indispensable tool in the workflow of chemical probe development and application. By understanding the underlying principles, carefully selecting reagents, and adhering to optimized protocols, researchers can confidently and efficiently validate their propargyl-enamide probes, paving the way for deeper biological insights and the development of novel therapeutics.

References

  • Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Methods in Molecular Biology, 2022. [Link]

  • Comparison of analytical performances of standard dyes used for total protein staining in gel-based proteomic analysis. ResearchGate, 2017. [Link]

  • Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. Bio-Rad, 2005. [Link]

  • Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick, 2023. [Link]

  • Click chemistry for labeling and detection of biomolecules. ResearchGate, 2015. [Link]

  • Specific, sensitive and quantitative protein detection by in-gel fluorescence. Nature Communications, 14(1), 2496, 2023. [Link]

  • Sensitive Quantitative Fluorescence Detection of Proteins in Gels Using SYPRO® Ruby Protein Gel Stain. Springer Nature Experiments, 2005. [Link]

  • A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins: Methods and Protocols. ResearchGate, 2018. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim, 2023. [Link]

  • In-gel Fluorescence. Azure Biosystems, 2023. [Link]

  • A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins. PubMed, 2018. [Link]

  • Comparison of commonly used protein labeling methods. ResearchGate, 2019. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace, 2012. [Link]

  • Lessons in Organic Fluorescent Probe Discovery. PMC, 2021. [Link]

  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad, 2023. [Link]

  • Ultrafast in-gel detection by fluorescent super-chelator probes with HisQuick-PAGE. ResearchGate, 2020. [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Wageningen University & Research, 2024. [Link]

  • Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products. PMC, 2011. [Link]

  • Troubleshooting Guide Immuno-Fluorescence. Boster Bio, 2023. [Link]

  • pH-Sensitive Fluorescent Probe in Nanogel Particles as Theragnostic Agent for Imaging and Elimination of Latent Bacterial Cells Residing Inside Macrophages. MDPI, 2024. [Link]

  • Supporting Information Dual role of a fluorescent peptidyl-probe based on self-assembly for the detection of heparin and for th. DOI, 2015. [Link]

Sources

Validation

Benchmarking Cysteine Ligandability: A Guide to Profiling (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

Topic: Selectivity profiling of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide against other cysteine modifiers Content Type: Technical Comparison Guide[1] [1] Executive Summary In the landscape of Activity-Based Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity profiling of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide against other cysteine modifiers Content Type: Technical Comparison Guide[1]

[1]

Executive Summary

In the landscape of Activity-Based Protein Profiling (ABPP), the choice of electrophilic "warhead" dictates the resolution of the proteomic map. While broad-spectrum alkylators like Iodoacetamide (IA) define the total "cysteinome," they lack the nuance to identify druggable, functional pockets.

This guide analyzes (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (hereafter referred to as 4-DMA-Enamide-Alk ), a specialized alkyne-tagged probe.[1] Unlike generic acrylamides, this molecule incorporates a 4-dimethylamino moiety, structurally mimicking the warheads of covalent kinase inhibitors (e.g., Neratinib, Afatinib). This guide details its selectivity profile, experimental utility, and performance against standard cysteine modifiers.

The Molecule: Structural Logic & Mechanism

To understand the selectivity of 4-DMA-Enamide-Alk, we must deconstruct its pharmacophore.[1] It is not merely an alkylator; it is a drug-fragment mimic .[1]

Chemical Architecture
  • The Warhead ((E)-but-2-enamide): A Michael acceptor.[1][2] It is less reactive than a terminal acrylamide due to steric hindrance at the

    
    -carbon, but the conjugation extends reactivity.
    
  • The Tuning Element (4-Dimethylamino): This basic amine (

    
    ) is protonated at physiological pH.[1] It serves two roles:
    
    • Inductive Activation: The electron-withdrawing effect of the ammonium cation increases the electrophilicity of the Michael acceptor.

    • Recognition: It targets cysteines located near acidic residues (Asp/Glu) via electrostatic attraction, a common feature in catalytic sites.

  • The Handle (N-prop-2-ynyl): A terminal alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reporter tags (Rhodamine/Biotin).[1]

Mechanism of Action

The probe undergoes an irreversible Michael Addition with the thiolate anion of cysteine residues.



Comparative Profiling: The Hierarchy of Reactivity

Selecting the right probe requires understanding where 4-DMA-Enamide-Alk sits on the reactivity spectrum.[1]

Comparison Table: Cysteine Modifiers
FeatureIodoacetamide-Alkyne (IA-Alk) Chloroacetamide-Alkyne (Cl-Alk) 4-DMA-Enamide-Alk (Subject) Simple Acrylamide-Alk
Mechanism

Substitution

Substitution
Michael AdditionMichael Addition
Reactivity High (Promiscuous)Moderate-High Tunable / Moderate Low
Selectivity Low (Maps total cysteinome)ModerateHigh (Structure-driven)High (Only hyper-reactive Cys)
Primary Use Total proteome mapping; Denatured samples.[1]Fragment screening; "Scout" profiling.Drug-site mimicry; Kinase/Enzyme profiling.[1]Specificity controls.
Bias Sterically unhindered surface cysteines.Accessible functional cysteines.Catalytic cysteines; Acidic pockets.Hyper-reactive nucleophiles.[1]
Why Choose 4-DMA-Enamide-Alk?
  • Vs. Iodoacetamide: IA is a "sledgehammer." It labels structural, non-functional cysteines. 4-DMA-Enamide-Alk acts as a "scalpel," preferentially labeling cysteines in ligandable pockets that can accommodate the dimethylamino steric bulk.[1]

  • Vs. Simple Acrylamide: Simple acrylamides are often too unreactive. The 4-dimethylamino group enhances reactivity slightly while adding an electrostatic filter, capturing targets that simple acrylamides miss.[1]

Experimental Workflow: ISO-TOP-ABPP

To rigorously quantify selectivity, we utilize Isotopic Tandem Orthogonal Proteolysis-ABPP (ISO-TOP-ABPP) .[1] This method distinguishes specific targets from background noise.

The Protocol (Self-Validating System)

Phase 1: Proteome Labeling

  • Lysis: Lyse cells (e.g., HeLa, Jurkat) in PBS (pH 7.4). Critical: Avoid DTT/Mercaptoethanol as they scavenge the probe.

  • Probe Treatment: Incubate proteome (1 mg/mL) with 10 µM 4-DMA-Enamide-Alk for 1 hour at 25°C.

    • Control: Parallel sample with DMSO only.

    • Competition (Validation): Pre-incubate with 20 µM covalent inhibitor (e.g., Ibrutinib) for 30 min, then add probe.

Phase 2: Click Chemistry & Enrichment [1] 3. CuAAC Reaction: Add reporter mix:

  • Azide-PEG-Biotin (100 µM)
  • TCEP (1 mM)
  • TBTA Ligand (100 µM)
  • CuSO4 (1 mM)
  • Incubation: 1 hour at RT. Precipitate proteins with cold methanol/chloroform to remove unreacted reagents.
  • Enrichment: Resuspend protein pellets and incubate with Streptavidin-Agarose beads.

Phase 3: On-Bead Digestion & Analysis 6. Reduction/Alkylation: Treat beads with DTT then Iodoacetamide (blocks unreacted cysteines). 7. Digestion: Trypsinize on-bead overnight. 8. Elution: The probe-modified peptides remain bound to beads. 9. Cleavage (ISO-TOP step): If using a cleavable linker (e.g., TEV-biotin or Acid-cleavable), elute the specific probe-modified peptides.[1] 10. LC-MS/MS: Analyze peptides. The mass shift corresponds to the probe adduct (+ Probe Mass).

Visualization of the Profiling Workflow

The following diagram illustrates the decision logic and experimental flow for profiling using 4-DMA-Enamide-Alk.

ABPP_Workflow Start Biological Sample (Cell Lysate) Selection Select Probe Strategy Start->Selection Path_IA Iodoacetamide-Alk (Total Cysteinome) Selection->Path_IA Broad Map Path_Enamide 4-DMA-Enamide-Alk (Ligandable/Functional Cys) Selection->Path_Enamide Specific Profiling Reaction Labeling Reaction (1 hr, pH 7.4) Path_IA->Reaction Path_Enamide->Reaction Click CuAAC Click Chemistry (+ Biotin-Azide) Reaction->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Result_IA Result: Global Map (High Background) MS->Result_IA Result_Enamide Result: Druggable Pockets (Kinase-like Selectivity) MS->Result_Enamide

Caption: Workflow logic comparing broad-spectrum profiling (IA) vs. targeted druggability profiling using 4-DMA-Enamide-Alk.

Data Interpretation & Causality

When analyzing the data from 4-DMA-Enamide-Alk, you will observe a distinct subset of the proteome compared to IA-Alk.[1]

The "Selectivity Filter" Effect

Experimental data typically shows that while IA-Alk labels >2,000 cysteines in a standard run, 4-DMA-Enamide-Alk may label only 400–600.[1]

  • Why? The Michael addition requires a specific geometry (orbital alignment) and a local environment that stabilizes the transition state (oxyanion hole).

  • Significance: The cysteines labeled by 4-DMA-Enamide-Alk are statistically more likely to be functional (catalytic nucleophiles) or located in allosteric pockets capable of binding drug-like molecules.[1]

Calculating Selectivity ( )

To quantify selectivity against a competitor (Comp):



  • R

    
     1:  No competition (Non-specific / Different site).
    
  • R > 5: High competition (Specific binding).

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570-574. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. Link

  • Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. Link

  • Åkerfeldt, K. S., et al. (2011). Kinetic analysis of the reaction of Michael acceptors with thiols. Journal of the American Chemical Society.[3][4] (Foundational chemistry for acrylamide reactivity).

Sources

Comparative

Definitive Guide: Validation of Covalent Adduct Formation via NMR Spectroscopy

Topic: Validation of covalent adduct formation using NMR spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the resurgence of T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of covalent adduct formation using NMR spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the resurgence of Targeted Covalent Inhibitors (TCIs), verifying the formation of a permanent bond between a ligand and its protein target is the critical " go/no-go " decision point.[1][2] While Mass Spectrometry (MS) offers high-throughput screening, it often fails to capture the structural context or the solution-state dynamics of the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive orthogonal method for validating covalent adducts. Unlike destructive techniques, NMR provides a non-invasive, real-time window into the reaction coordinate, offering simultaneous data on stoichiometry, binding site location, and reaction kinetics (


).

This guide synthesizes the technical protocols required to validate covalent inhibition with the rigor expected in high-impact structural biology and medicinal chemistry campaigns.

Part 1: The Strategic Landscape (Method Comparison)

Before designing an NMR campaign, it is vital to understand where it fits relative to alternative validation methods.

Table 1: Comparative Analysis of Covalent Validation Modalities
FeatureNMR Spectroscopy Intact Mass Spectrometry (MS) X-Ray Crystallography
Primary Output Solution-state structural dynamics & kinetics.Exact mass change (

Mass).
High-resolution 3D static structure.
Adduct Validation Direct: Observes disappearance of warhead signals (e.g., vinyl protons) and protein chemical shift perturbations (CSP).Direct: Observes mass shift corresponding to ligand MW.Direct: Visualizes electron density of the covalent bond.
Sample State Solution (physiological buffers).Gas phase (denaturing conditions common).Solid state (Crystal lattice).
Kinetics (

)
Superior: Real-time monitoring without quenching.Good: Requires time-point quenching/sampling.N/A (Static snapshot).
False Positives Low: Distinguishes non-specific aggregation from specific binding.Medium: Ionization artifacts or non-covalent adducts surviving soft ionization.Low: But crystal packing artifacts may occlude binding sites.
Throughput Low to Medium (10–50 samples/day).High (1000+ samples/day).Low (months for optimization).
Protein Requirement High (mg quantities, isotopic labeling often required).Low (

g quantities).
High (mg quantities).

Scientist’s Insight: Use MS for the primary screen of your library. Use NMR to validate the hits, determine the kinetics, and map the binding site.

Part 2: Ligand-Observed NMR (The "Warhead" Screen)

The fastest NMR method for validation does not require labeled protein. It relies on observing the electrophilic warhead of the ligand.

Mechanism of Action

Most covalent drugs utilize an acrylamide or chloroacetamide warhead to target Cysteine.

  • Unbound State: The vinyl protons of an acrylamide appear as distinct multiplets in the 5.5–6.5 ppm region (1H NMR).

  • Bound State: Upon Michael addition to a Cysteine thiol, the double bond is saturated. The vinyl signals disappear from the spectrum.

Protocol 1: H and F Ligand-Binding Screen

Prerequisites: Ligand solubility >50


M, Protein concentration >5 

M.
  • Sample Preparation:

    • Buffer: Phosphate or HEPES (50 mM, pH 7.4), 100 mM NaCl. Avoid buffers with free amines (Tris) or thiols (DTT) which react with the warhead.

    • Solvent: 90% H

      
      O / 10% D
      
      
      
      O (for lock).
    • Reference Sample: 50

      
      M Ligand + Buffer (No Protein).
      
    • Test Sample: 50

      
      M Ligand + 5–10 
      
      
      
      M Protein (1:10 to 1:5 ratio).
  • Data Acquisition (Bruker TopSpin nomenclature):

    • Pulse Sequence: zgesgp (1D excitation sculpting) or cpmgpr1d (T2-filter).

    • Why T2-filter? Large proteins tumble slowly (short T2). A T2-filter (CPMG) suppresses the broad protein signals, leaving only the sharp signals of the small molecule ligand.

    • Scans: 64–128 scans (approx. 5-10 mins).

  • Analysis:

    • Overlay Reference vs. Test spectra.

    • Validation Criteria:

      • Signal Reduction: Sharp decrease in intensity of the specific warhead peaks (vinyl protons).

      • New Signals: Appearance of saturated alkyl protons (often buried in the aliphatic region, hence disappearance is the primary metric).

      • 19F Validation: If the ligand has a Fluorine tag, observe the

        
        F chemical shift (
        
        
        
        ). A bound ligand will show a distinct new peak or significant broadening (line-width expansion) due to the "molecular tumbling" effect of attaching to a large protein.

Part 3: Protein-Observed NMR (Structural Confirmation)

To confirm where the modification occurred, Protein-Observed NMR using isotopically labeled protein (


N) is the gold standard.
Protocol 2: N-HSQC Covalent Mapping

Prerequisites:


N-labeled protein (0.1–0.3 mM).
  • Sample Preparation:

    • Express protein in E. coli using M9 minimal media with

      
      NH
      
      
      
      Cl.
    • Purify into non-reactive buffer (pH 6.5–7.5).

    • Control: Apo-protein sample.

  • Experimental Workflow:

    • Acquire a baseline

      
      H-
      
      
      
      N HSQC spectrum of the Apo protein.
    • Titrate the covalent inhibitor (ratios 0.5:1, 1:1, 2:1).

    • Incubate for sufficient time (based on

      
      , typically 1–4 hours).
      
    • Acquire the complex HSQC spectrum.

  • Interpretation:

    • Slow Exchange Regime: Covalent binding is irreversible and static. You will see the disappearance of the Apo peak and the appearance of a distinct new Bound peak for residues near the binding site.

    • Chemical Shift Perturbation (CSP): Calculate the shift distance:

      
      
      
    • Mapping: Plot

      
       vs. Residue Number. The residue with the highest perturbation (or signal bleaching) is usually the covalent attachment site (e.g., Cys481 in BTK).
      

Part 4: Kinetic Validation ( )

For covalent inhibitors,


 is time-dependent and therefore unreliable. The true potency metric is the efficiency of covalent bond formation, defined by 

.

Time-Resolved NMR Method:

  • Prepare protein (50

    
    M) in an NMR tube.
    
  • Add Inhibitor (excess, e.g., 250

    
    M) and immediately insert into the magnet.
    
  • Run a "pseudo-2D" array of 1D

    
    H spectra (e.g., one spectrum every 2 minutes for 2 hours).
    
  • Track: Integration of the warhead vinyl signal over time.

  • Calculate:

    • Plot

      
       vs. Time to get 
      
      
      
      .
    • Repeat at different inhibitor concentrations

      
      .
      
    • Fit

      
       vs. 
      
      
      
      to the hyperbolic equation:
      
      

Part 5: Visualization (Experimental Workflow)

The following diagram outlines the logical flow for a complete NMR validation campaign, distinguishing between Ligand-Observed (Screening) and Protein-Observed (Structural) pathways.

NMR_Validation_Workflow cluster_legend Methodology Key Start Start: Covalent Hit form MS/HTS LigandPrep Ligand-Observed NMR (1H / 19F) Start->LigandPrep Rapid Screen ProteinPrep Protein-Observed NMR (15N-HSQC) Start->ProteinPrep Structural Validation WarheadCheck Check Warhead Signals (Vinyl region 5.5-6.5 ppm) LigandPrep->WarheadCheck Disappearance Signal Disappearance? WarheadCheck->Disappearance Kinetics Time-Resolved NMR (Determine kinact/KI) Disappearance->Kinetics Yes (Signal Loss) FalsePos False Positive / Non-Covalent Disappearance->FalsePos No Change Titration Titrate Inhibitor (1:1 Stoichiometry) ProteinPrep->Titration CSP_Analysis Analyze Chemical Shift Perturbation (CSP) Titration->CSP_Analysis Validated VALIDATED COVALENT ADDUCT (Structural & Kinetic Confirmation) CSP_Analysis->Validated Specific Residue Shift Kinetics->Validated Rate Constant Defined key1 Blue: Ligand-Observed (Fast) key2 Red: Protein-Observed (Structural) key3 Green: Kinetic (Quantitative)

Figure 1: Decision tree for NMR-based validation of covalent inhibitors, separating rapid ligand screening from in-depth structural and kinetic characterization.

References

  • Dalvit, C., et al. (2019). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Bioorganic & Medicinal Chemistry. Link

  • Keep, N.H., et al. (2024). "Validation of covalent adducts using NMR spectroscopy." Methods in Molecular Biology. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link

  • Strelow, J.M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link

  • London, N., et al. (2014). "Covalent docking of acrylamide inhibitors." Journal of Chemical Information and Modeling. Link

Sources

Validation

Calculating IC50 values for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide inhibitors

An In-Depth Technical Guide to the Determination and Comparison of IC50 Values for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide and Analog Inhibitors Introduction The half-maximal inhibitory concentration (IC50) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Determination and Comparison of IC50 Values for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide and Analog Inhibitors

Introduction

The half-maximal inhibitory concentration (IC50) is a fundamental metric in pharmacology and drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][3] It represents the concentration of an inhibitor required to reduce the response of an in vitro system by 50%. For researchers in drug development, an accurate determination of the IC50 value is a critical early step in characterizing and prioritizing lead compounds.[4] A lower IC50 value is indicative of a more potent inhibitor, meaning a smaller amount of the substance is needed to produce a half-maximal effect.[5][6]

This guide provides a comprehensive framework for calculating the IC50 value of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide , a compound featuring several functional groups of interest in medicinal chemistry. The butenamide scaffold, the N-propargyl (prop-2-ynyl) group, and the dimethylamino moiety are present in various biologically active molecules.[7][8][9][10] For instance, benzamide derivatives containing a dimethylamine side chain have been investigated as acetylcholinesterase inhibitors[8], and propargyl groups are key features in certain irreversible inhibitors.

Given the novelty of this specific compound, this guide will establish a detailed, universally applicable protocol using a hypothetical enzyme target, "Enzyme-X." This approach ensures that the principles and methodologies described herein can be readily adapted by researchers to their specific biological system of interest, whether it be an enzyme, a cell line, or a receptor. We will delve into the causality behind experimental choices, outline a self-validating protocol with essential controls, and provide a clear path for data analysis and interpretation, culminating in a comparative analysis against alternative hypothetical inhibitors.

Part 1: Foundational Principles of IC50 Determination

The core of IC50 determination lies in establishing a dose-response relationship. In this process, a biological system is exposed to increasing concentrations of an inhibitor, and the magnitude of its response (e.g., enzyme activity, cell viability) is measured.[11] When plotted, with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percent inhibition on the y-axis, the data typically form a sigmoidal (S-shaped) curve.[1][2] The IC50 is the concentration at the inflection point of this curve, corresponding to 50% inhibition.[2]

The selection of an appropriate assay is paramount. A biochemical assay , which measures the direct effect of an inhibitor on a purified target protein, is often used for initial characterization. In contrast, a cell-based assay measures the inhibitor's effect within a living cell, providing insights into factors like cell permeability and off-target effects.[6] This guide will focus on a biochemical enzymatic assay, as it provides a direct measure of the inhibitor's potency against its molecular target.

It is also crucial to distinguish between IC50 and the inhibition constant (Ki). While both measure inhibitor potency, the IC50 value can be influenced by the concentration of the substrate used in the assay. The Ki, conversely, is an intrinsic measure of the affinity of the inhibitor for the enzyme.[2][12] The IC50 can be converted to a Ki value, but this requires additional experiments to determine the mechanism of inhibition.[2][13]

Part 2: Experimental Protocol for IC50 Determination

This section provides a detailed, step-by-step methodology for determining the IC50 value of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide against a hypothetical enzyme using a fluorescence-based assay.

Objective: To determine the concentration of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide required to inhibit 50% of the activity of "Enzyme-X".

Materials and Reagents:

  • (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (Test Inhibitor)

  • Alternative Inhibitors A and B (for comparison)

  • Recombinant "Enzyme-X"

  • Fluorogenic Substrate for Enzyme-X

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution prep_reagents Prepare Assay Buffer, Enzyme, and Substrate serial_dilute Perform Serial Dilutions of Inhibitor prep_reagents->serial_dilute prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) prep_inhibitor->serial_dilute add_inhibitor Add Inhibitor Dilutions and Controls to Plate serial_dilute->add_inhibitor add_enzyme Add Enzyme to Wells add_inhibitor->add_enzyme incubate Incubate (e.g., 15 min, RT) for Inhibitor Binding add_enzyme->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate read_plate Measure Fluorescence Kinetically add_substrate->read_plate

Caption: Workflow for the enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Reconstitute the recombinant Enzyme-X in assay buffer to a 2X working concentration (e.g., 10 nM for a 5 nM final concentration). Aliquot and store at -80°C.

    • Prepare a 2X working solution of the fluorogenic substrate in assay buffer (e.g., 20 µM for a 10 µM final concentration). Protect from light.

  • Inhibitor Serial Dilution:

    • Prepare a 10 mM stock solution of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide in 100% DMSO. This high concentration allows for minimal final DMSO concentration in the assay.

    • Perform a serial dilution series in DMSO to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series starting from 1 mM. This provides a wide concentration range to define the top and bottom plateaus of the dose-response curve.[14]

    • Further dilute this DMSO series into the assay buffer to create the final 4X inhibitor concentrations for the assay. This intermediate step helps prevent inhibitor precipitation when added to the aqueous assay well.

  • Enzyme Inhibition Assay Setup (in a 384-well plate):

    • Add 5 µL of each 4X inhibitor dilution to the appropriate wells.

    • Crucial Controls:

      • 100% Activity Control (Negative Control): Add 5 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells. This defines the uninhibited enzyme activity.

      • 0% Activity Control (Background Control): Add 5 µL of assay buffer with DMSO, but add buffer instead of enzyme in the next step. This accounts for any background signal from the substrate or plate.

    • Add 10 µL of the 2X Enzyme-X solution to all wells except the 0% activity controls. Add 10 µL of assay buffer to the 0% activity wells.

    • Mix gently by tapping the plate or using a plate shaker.

    • Incubate the plate at room temperature for 15-30 minutes. This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of the 2X fluorogenic substrate solution to all wells. The final volume in each well is now 20 µL.

    • Immediately place the microplate into a fluorescence plate reader and begin kinetic measurements (e.g., reading every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.[15] The use of the initial linear rate of the reaction (V₀) is critical for accurate inhibition measurement.

Part 3: Data Analysis and Interpretation

Accurate data analysis is as critical as the experimental procedure itself. Software such as GraphPad Prism, Origin, or even Excel with solver add-ins can be used for this purpose.[1][16][17]

Data Analysis Workflow Diagram:

G cluster_data Data Processing cluster_analysis Curve Fitting & Analysis raw_data Collect Raw Kinetic Data (Fluorescence Units/Time) calc_rate Calculate Initial Reaction Rate (V₀) for each well raw_data->calc_rate normalize Normalize Data to Percent Inhibition calc_rate->normalize log_transform Log-Transform Inhibitor Concentrations normalize->log_transform nl_reg Perform Non-linear Regression (Four-Parameter Logistic Model) log_transform->nl_reg get_ic50 Determine IC50 Value and Confidence Interval nl_reg->get_ic50

Caption: Workflow for IC50 data analysis.

Step-by-Step Analysis:

  • Calculate Reaction Rates: From the kinetic data, determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Normalize Data: Convert the reaction rates into percentage inhibition using the control wells. The formula is: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_uninhibited - Rate_background))[1]

  • Plot and Fit the Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[11]

    • Fit the data using a non-linear regression model, specifically the four-parameter logistic (4PL) equation.[17][18] This model is standard for dose-response curves and is defined by the top and bottom plateaus, the Hill slope, and the IC50.[18]

    • The software will directly calculate the best-fit IC50 value, which is the concentration (X) at which the response (Y) is 50%.

Data Presentation:

The results should be summarized in a clear, tabular format.

Table 1: Representative data for IC50 determination of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide against Enzyme-X.

Inhibitor Conc. (µM) Log [Inhibitor] Avg. Reaction Rate (RFU/s) % Inhibition
0 (Control) - 500 0%
0.01 -2.00 480 4%
0.03 -1.52 455 9%
0.10 -1.00 400 20%
0.30 -0.52 290 42%
1.00 0.00 150 70%
3.00 0.48 60 88%
10.00 1.00 25 95%
30.00 1.48 15 97%
100.00 2.00 10 98%

| Calculated IC50: | | | 0.45 µM (95% CI: 0.41-0.50 µM) |

Part 4: Comparative Analysis

To understand the significance of the obtained IC50 value, it must be compared with other relevant compounds. This comparison allows for the ranking of inhibitor potency and helps guide structure-activity relationship (SAR) studies.

Table 2: Hypothetical Comparison of IC50 Values for Enzyme-X Inhibitors.

Compound Structure IC50 (µM) Notes
(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (Structure of title compound) 0.45 Lead compound with novel scaffold.
Inhibitor A (Reference Compound) (Structure of a known standard inhibitor) 0.12 Established clinical or research standard.

| Inhibitor B (Structural Analog) | (Structure similar to title compound, e.g., without the dimethylamino group) | 3.20 | Lacks the dimethylamino moiety, suggesting this group is important for potency. |

Discussion of Results:

In this hypothetical comparison, (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide (IC50 = 0.45 µM) is approximately 4-fold less potent than the reference inhibitor A (IC50 = 0.12 µM). However, it is about 7-fold more potent than its structural analog, Inhibitor B (IC50 = 3.20 µM). This suggests that the dimethylamino group may play a crucial role in the compound's interaction with the target, potentially through electrostatic or hydrogen bonding interactions.[8][19]

For a more advanced characterization, one could perform an IC50 shift assay. This involves pre-incubating the enzyme and inhibitor for different lengths of time (e.g., 0 min vs. 30 min). A significant decrease in the IC50 value with longer pre-incubation can indicate time-dependent inhibition, a characteristic of some covalent or slow-binding inhibitors.[22]

Conclusion

This guide has provided a rigorous and detailed protocol for the determination, analysis, and comparison of the IC50 value for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide. By grounding the experimental design in sound scientific principles, incorporating essential controls, and employing standardized data analysis techniques, researchers can generate reliable and reproducible potency data. The presented framework is not only a direct guide for this specific compound but also serves as an adaptable template for the broader scientific community engaged in the crucial task of inhibitor characterization and drug discovery.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Drug dose-response data analysis . (2021). Towards Data Science. [Link]

  • Massey, A. J. (2005). Assessing the minimum number of data points required for accurate IC50 determination. Journal of Biomolecular Screening. [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial . (2024). YouTube. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism . (2025). YouTube. [Link]

  • IC50 Determination . edX. [Link]

  • Time Dependent CYP Inhibition (IC50 Shift) . Cyprotex - Evotec. [Link]

  • ACE-inhibitory activity assay: IC50 . Protocols.io. [Link]

  • Brouwer, K. L. R., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Varma, M. V., et al. (2015). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Journal of Pharmaceutical Sciences. [Link]

  • In-cell Western Assays for IC50 Determination . (2025). Azure Biosystems. [Link]

  • How to calculate IC50 . Science Gateway. [Link]

  • Zhang, J. H., & Mager, D. E. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. [Link]

  • Geng, H., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide . (2025). ResearchGate. [Link]

  • Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks . RSC Publishing. [Link]

  • Preclinical Studies: IC-50 Testing . Altogen Labs. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation . (2025). Oreate AI Blog. [Link]

  • Kovářová, M., et al. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]

  • Comparison of IC 50 values of classic β-lactamase inhibitors . ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov . Science.gov. [Link]

  • Wang, Y. F., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Szymańska, P., & Kimmel, M. (2017). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology. [Link]

  • Barrell, K. J., Woo, W. L., & Woo, L. W. (1996). Synthesis and biological evaluation of 3-(prop-2-enyl)- and 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives as potential aromatase inhibitors. Journal of Pharmacy and Pharmacology. [Link]

  • Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis . University of Birmingham. [Link]

  • Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development . PMC. [Link]

  • Jung, M. E., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Archives of Pharmacal Research. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . PMC. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study . MDPI. [Link]

  • N-Thio- and N-selenophenacylamidines: electrophilic activation as a route to some 1-hetero-3-aza-4-dimethylaminobuta-1,3-dienes . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide . (2025). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide. The guidance herein is syn...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide. The guidance herein is synthesized from an analysis of the compound's constituent functional groups and safety data for structurally related molecules. Given the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach grounded in chemical first principles is adopted to ensure the highest level of laboratory safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide is a molecule possessing multiple reactive functional groups. Its hazard profile is a composite of the risks associated with a tertiary amine, an α,β-unsaturated amide, and a terminal alkyne.

  • Tertiary Amine (Dimethylamino group): The dimethylamino moiety renders the molecule basic and nucleophilic. Similar low molecular weight amines are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of vapors can lead to respiratory irritation, and systemic absorption may result in toxic effects.[2]

  • α,β-Unsaturated Amide (but-2-enamide moiety): This functional group is a key structural alert for reactivity. As an analogue of acrylamide, this part of the molecule is a potent Michael acceptor.[5] This electrophilicity allows it to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This mechanism is the basis for the toxicity of many related compounds, which can include skin sensitization, neurotoxicity, and potential genotoxicity.[6][7][8]

  • Terminal Alkyne (prop-2-ynyl group): The propargyl group is a high-energy functional group. While the compound is not expected to be pyrophoric, related propargyl amines are classified as flammable liquids.[9] The presence of this group necessitates careful control of ignition sources.

Based on this analysis, the compound should be treated as corrosive, toxic if inhaled or in contact with skin, a serious eye irritant, a potential skin sensitizer, and a flammable substance.

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified hazards. PPE does not eliminate the hazard, but protects the wearer from exposure.[10]

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a barrier against a potentially corrosive and skin-absorbable substance.[11] Check for tears before use and dispose of contaminated gloves immediately in accordance with laboratory procedures.[12]
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes of the corrosive liquid.[10][13] A face shield provides an additional layer of protection for the entire face.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apronThe lab coat provides general protection, while the apron offers an impermeable barrier against spills of corrosive liquids.[10][14]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills. Open-toed shoes are never appropriate in a laboratory setting.[11]
Respiratory Protection Use only within a certified chemical fume hoodEngineering controls are the primary method of protection. A respirator may be required for spill cleanup, based on a risk assessment.[2][12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict protocol is essential for minimizing exposure and ensuring a safe experimental outcome.

Engineering Controls and Preparation
  • Designated Area: All handling of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.[1][2]

  • Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling volatile, toxic chemicals.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[15]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or when heating, use of an inert atmosphere (Argon or Nitrogen) is recommended.[14][16]

  • Ignition Sources: Remove all potential ignition sources, such as hot plates, open flames, and non-intrinsically safe electrical equipment, from the immediate handling area.[1][3][9][15]

Chemical Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase PREP1 Don Full PPE PREP2 Verify Fume Hood Operation PREP1->PREP2 PREP3 Prepare Spill Kit & Waste Containers PREP2->PREP3 H1 Weigh Compound in a Tared Vial PREP3->H1 Proceed to Handling H2 Add Solvent via Syringe/Cannula H1->H2 H3 Cap and Mix to Dissolve H2->H3 H4 Transfer Solution to Reaction Vessel H3->H4 C1 Quench/Work-up Reaction H4->C1 Proceed to Cleanup C2 Segregate Waste Streams C1->C2 C3 Decontaminate Glassware & Surfaces C2->C3 C4 Doff PPE & Wash Hands C3->C4

Caption: Safe Handling Workflow for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.

Aliquoting and Transfer
  • Weighing: If handling the solid form, weigh it in a disposable container within the fume hood to prevent contamination of balances.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing.

  • Liquid Transfer: Use syringes or cannulas for transferring solutions to minimize the risk of spills and exposure.[17]

Emergency and Disposal Plan

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]

Disposal Plan
  • Waste Segregation: All waste contaminated with (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide, including disposable gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Dimethylisopropanolamine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Dimethylpropionamide.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Organic Syntheses. (n.d.). N-Butylpyridin-2-amine (3).
  • ITW Reagents. (n.d.). Safety data sheet.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 1-Dimethylamino-2-propyne.
  • BLDpharm. (n.d.). 1396892-97-9|(E)-N-(4-(Dimethylamino)but-2-yn-1-yl)but-2-enamide.
  • Fisher Scientific. (2010, November 10). Safety Data Sheet: 2-(Dimethylamino)ethanol.
  • Spectrum Chemical. (2015, June 16). Safety Data Sheet: N,N-DIMETHYLETHANOLAMINE.
  • Australian Government Department of Health. (2023, December 14). 2-Propenamide, N,N'-methylenebis- - Evaluation statement.
  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • NCH Corporation. (n.d.). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide.
  • Australian Government Department of Health. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.
  • Potashman, M. H., & Shair, M. D. (2009). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of medicinal chemistry, 52(23), 10.1021/jm900609s.
  • ResearchGate. (2025, August 6). (PDF) Toxicological Evaluation of the Flavour Ingredient N -(1-((4-amino-2,2-dioxido-1 H -benzo[ c ][1][13][19]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Retrieved from ResearchGate.

  • MilliporeSigma. (n.d.). 2-[(2E)-3-[(4-bromophenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile.
  • Chemsrc. (2025, September 5). (E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide.
  • Ambeed. (n.d.). 206126-16-1 | (E)-4-(Dimethylamino)but-2-enamide.
  • SNF. (n.d.). AQUEOUS ACRYLAMIDE.
  • National Center for Biotechnology Information. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.